Product packaging for D-Tetramannuronic acid(Cat. No.:)

D-Tetramannuronic acid

Cat. No.: B12423229
M. Wt: 722.5 g/mol
InChI Key: GOIKIOHGMNUNBL-WOAFRKGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Tetramannuronic acid is a useful research compound. Its molecular formula is C24H34O25 and its molecular weight is 722.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O25 B12423229 D-Tetramannuronic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O25

Molecular Weight

722.5 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,21+,22+,23+,24+/m0/s1

InChI Key

GOIKIOHGMNUNBL-WOAFRKGNSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of D-Tetramannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of D-Tetramannuronic acid, an alginate oligomer with potential applications in pain and vascular dementia research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and pathway visualizations to support further investigation and application of this compound.

Core Chemical Properties

This compound is an oligosaccharide composed of four β-D-mannuronic acid units linked together. While specific experimental data for the tetramer is limited in publicly available literature, this guide consolidates known information and provides data for the monomeric unit, D-Mannuronic acid, as a point of reference.

Quantitative Data Summary
PropertyThis compoundD-Mannuronic AcidData Source
Chemical Formula C₂₄H₃₄O₂₅C₆H₁₀O₇[2][3]
Molecular Weight 722.51 g/mol 194.14 g/mol [2]
CAS Number 149511-34-26906-37-2[1][4]
Appearance Off-white to solid-MedchemExpress
Purity ≥98.0%-MedchemExpress
Predicted pKa Not available3.21[5]
Solubility Soluble in water (qualitative)Soluble in water[6][7]
Melting Point Not availableNot available-

Experimental Protocols

Detailed methodologies for determining the fundamental chemical properties of this compound are outlined below. These protocols are based on established analytical techniques for carbohydrates and oligosaccharides.

Determination of pKa by Potentiometric Titration

This method is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[8]

Methodology:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1-10 mg/mL) in deionized, carbonate-free water. A precise weight of the compound is required.

  • Blank Titration: Perform a titration of the solvent (carbonate-free water) with a standardized solution of a strong base (e.g., 0.1 M NaOH) to establish a baseline titration curve.

  • Sample Titration: Titrate the this compound solution with the same standardized strong base, monitoring the pH using a calibrated pH electrode after each addition of titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acidic protons have been neutralized. The equivalence point is identified as the inflection point of the titration curve.[8] The pKa value is calculated by comparing the shape of the sample's titration curve to that of the blank.[8]

Determination of Aqueous Solubility

This protocol outlines a method for quantifying the solubility of this compound in water.

Methodology:

  • Equilibrium Method: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a fine-pored filter.

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for oligosaccharide quantification.[9]

  • Calculation: The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or mol/L).

Melting Point Determination via Capillary Method

This standard technique is used to determine the melting point of a crystalline solid.[10]

Methodology:

  • Sample Preparation: Finely powder a dry sample of this compound. Pack the powder into a thin-walled glass capillary tube, sealed at one end, to a height of about 3 mm.[3]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or temperature sensor.[11]

  • Heating: Heat the apparatus at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1 °C/minute) for a precise measurement as the expected melting point is approached.[3][11]

  • Observation: Observe the sample through a magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11] It is important to note that many carbohydrates decompose upon melting, which may be observed as darkening of the sample.[10]

Signaling Pathway and Experimental Workflow Visualization

D-Mannuronic acid and its polymers have been shown to interact with Toll-like Receptors (TLRs), specifically TLR2 and TLR4, modulating downstream inflammatory signaling pathways.[2][12][13] The following diagrams illustrate the TLR4 signaling pathway and a general experimental workflow for its investigation.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates M2000 D-Mannuronic Acid (M2000) M2000->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription

Caption: TLR4 signaling pathway inhibited by D-Mannuronic Acid.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Culture Culture Macrophages (e.g., RAW 264.7) Treatment Treat with D-Mannuronic Acid and/or LPS (TLR4 agonist) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Analysis Protein Analysis (Western Blot) for p-NF-κB Treatment->Protein_Analysis Cytokine_Assay Cytokine Measurement (ELISA) for TNF-α, IL-6 Treatment->Cytokine_Assay RT_qPCR RT-qPCR for MyD88, NF-κB mRNA RNA_Extraction->RT_qPCR

Caption: Workflow for TLR4 signaling investigation.

References

discovery and isolation of D-Tetramannuronic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isolation and Characterization of Oligomannuronic Acids

Introduction

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of oligomannuronic acids, with a specific focus on tetramers of D-mannuronic acid. It is important to note that the term "D-Tetramannuronic acid" is not standard in scientific literature. The more common and accurate terminology is oligomannuronic acid , which refers to short chains of D-mannuronic acid residues. This guide will use the standard nomenclature.

Oligomannuronic acids are subunits of alginate, a linear polysaccharide found in the cell walls of brown seaweeds.[1][2][3] Alginate is composed of blocks of (1-4)-linked β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G).[1][2][3] Oligomannuronic acids, particularly those with a defined degree of polymerization, have garnered significant interest due to their diverse biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[2][4][5] This guide is intended for researchers, scientists, and drug development professionals interested in the isolation and study of these promising biomolecules.

Isolation of Oligomannuronic Acids

The primary method for isolating oligomannuronic acids is through the controlled hydrolysis of alginate. This can be achieved through two main approaches: enzymatic hydrolysis and chemical hydrolysis.

Enzymatic Hydrolysis

Enzymatic hydrolysis is the preferred method for producing specific alginate oligosaccharides due to its mild reaction conditions and high specificity.[6][7][8] The key enzymes used are alginate lyases, which cleave the glycosidic bonds within the alginate polymer.

Key Experimental Protocol: Enzymatic Hydrolysis of Alginate

  • Substrate Preparation: A solution of sodium alginate (typically 1-5% w/v) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzyme Addition: A purified alginate lyase, specific for poly-mannuronic regions (polyM-lyase), is added to the alginate solution. The enzyme-to-substrate ratio is a critical parameter that needs to be optimized depending on the desired degree of polymerization of the final product.

  • Incubation: The reaction mixture is incubated at the optimal temperature and pH for the specific alginate lyase being used (e.g., 37-50°C).[6][8] The reaction time is varied to control the size of the resulting oligosaccharides. Shorter incubation times generally yield larger fragments, while longer times result in smaller fragments.

  • Enzyme Inactivation: The reaction is terminated by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a level that inactivates the enzyme.

  • Purification: The resulting mixture of oligomannuronic acids is then purified. This is often a multi-step process that can include:

    • Ethanol Precipitation: To remove any remaining large polysaccharides.

    • Size-Exclusion Chromatography (SEC): To separate the oligosaccharides based on their size.

    • Anion-Exchange Chromatography: To separate the oligosaccharides based on their charge.

  • Characterization: The purified fractions are analyzed to determine their degree of polymerization and purity.

Chemical Hydrolysis

Chemical hydrolysis, typically using acids, can also be employed to break down alginate into smaller fragments. However, this method is less specific than enzymatic hydrolysis and can lead to a broader range of products and potential degradation of the monosaccharide units.

Key Experimental Protocol: Acid Hydrolysis of Alginate

  • Acid Treatment: Sodium alginate is dissolved in a dilute acid solution (e.g., 0.1 M HCl or trifluoroacetic acid).[3]

  • Heating: The mixture is heated (e.g., 80-100°C) for a defined period.[3] The duration of heating will influence the size of the resulting oligosaccharides.

  • Neutralization: The reaction is stopped by neutralizing the acid with a base (e.g., NaOH or NaHCO3).[3]

  • Purification: The purification process is similar to that used for enzymatic hydrolysis, often involving precipitation and chromatographic techniques to isolate the desired oligomannuronic acids.

Characterization of Oligomannuronic Acids

Once isolated, the oligomannuronic acids must be thoroughly characterized to determine their structure, size, and purity.

ParameterAnalytical Technique(s)Description
Degree of Polymerization (DP) Mass Spectrometry (MS), Thin Layer Chromatography (TLC)[6][8]MS provides precise molecular weight information, allowing for the determination of the number of mannuronic acid units. TLC offers a simpler, qualitative assessment of the DP.
Purity High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE)These techniques separate the components of the sample, allowing for the quantification of the purity of the target oligomannuronic acid.
Structural Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)[9]NMR provides detailed information about the chemical structure, including the confirmation of the mannuronic acid units and the glycosidic linkages.
Monomer Composition Circular Dichroism (CD), NMR[9]For heterogeneous oligosaccharides, these techniques can determine the ratio of mannuronic acid to guluronic acid.

Biological Activity and Signaling Pathways

Oligomannuronic acids have been shown to possess a range of biological activities. One of the key mechanisms underlying their anti-inflammatory effects is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[2]

Below is a diagram illustrating the proposed mechanism of action of oligomannuronic acids in modulating the TLR4 signaling pathway in macrophages.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates OM Oligomannuronic Acid OM->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylates & Inactivates NFkB NF-κB Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_Inflammatory_Cytokines Induces Transcription Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces Transcription

Caption: Proposed mechanism of oligomannuronic acid in modulating TLR4 signaling.

Experimental Workflow for Isolation and Characterization

The following diagram outlines a typical experimental workflow for the isolation and characterization of oligomannuronic acids from alginate.

Experimental_Workflow Start Start: Sodium Alginate Enzymatic_Hydrolysis Enzymatic Hydrolysis (Alginate Lyase) Start->Enzymatic_Hydrolysis Termination Reaction Termination (Heat Inactivation) Enzymatic_Hydrolysis->Termination Purification Purification Termination->Purification SEC Size-Exclusion Chromatography Purification->SEC Separation by Size AEC Anion-Exchange Chromatography SEC->AEC Separation by Charge Characterization Characterization AEC->Characterization MS Mass Spectrometry (DP) Characterization->MS NMR NMR (Structure) Characterization->NMR HPLC HPLC (Purity) Characterization->HPLC Bioactivity Biological Activity Assays Characterization->Bioactivity

Caption: Workflow for oligomannuronic acid isolation and analysis.

Conclusion

The isolation and characterization of well-defined oligomannuronic acids are crucial for advancing our understanding of their biological functions and for the development of new therapeutic agents. Enzymatic hydrolysis using specific alginate lyases provides a robust method for producing these oligosaccharides. Detailed characterization using a combination of chromatographic and spectroscopic techniques is essential to ensure the purity and structural integrity of the isolated compounds. Further research into the signaling pathways modulated by oligomannuronic acids will continue to unveil their therapeutic potential.

References

A Technical Guide to D-Tetramannuronic Acid: Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-tetramannuronic acid, an oligosaccharide composed of four β-D-mannuronic acid units, is a compound of increasing interest in the fields of biomedicine and pharmacology. While not naturally present in its free tetrameric form, it is a derivative of alginate, a major structural polysaccharide found in the cell walls of brown seaweeds (Phaeophyceae).[1][2][3][4][5] Alginate is a linear copolymer consisting of blocks of (1→4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[1][3][6] The arrangement of these monomers can be in homopolymeric blocks (M-blocks or G-blocks) or in alternating sequences (MG-blocks).[1][3][7] The production of this compound, therefore, involves a two-stage process: the extraction of the parent polysaccharide, alginate, from its natural source, followed by specific enzymatic hydrolysis to yield the desired tetrameric oligosaccharide. This guide provides a detailed overview of the natural sources of alginate rich in mannuronic acid and comprehensive protocols for its extraction and subsequent enzymatic degradation to obtain this compound.

Natural Sources of Alginate

The primary natural sources of alginate are various species of brown seaweed, which are abundant in coastal regions worldwide.[5][8] The composition of alginate, specifically the ratio of β-D-mannuronic acid to α-L-guluronic acid (M/G ratio), varies significantly between different seaweed species and is a critical factor for the potential yield of this compound.[9] A higher proportion of M-blocks in the alginate polymer is desirable for maximizing the production of this compound.

Seaweed SpeciesTypical M/G RatioReference
Laminaria digitata1.08[10]
Sargassum binderiHigh M-content[11]
Turbinaria ornataHigh M-content[11]
Ascophyllum nodosumVaries[5]
Laminaria hyperboreaVaries[12]
Laminaria japonicaHigh M-content[5][12]
Macrocystis pyriferaVaries[5][12]

Extraction of Alginate from Brown Seaweed

The extraction of alginate from brown seaweed is a well-established process that involves several key steps aimed at separating the polysaccharide from other cellular components such as proteins, lipids, and pigments. The following is a generalized protocol based on common laboratory and industrial practices.

Experimental Protocol: Alginate Extraction
  • Pre-treatment:

    • The dried seaweed biomass is first washed to remove sand and other impurities.

    • To remove pigments and lipids, the biomass is treated with a solvent such as ethanol (e.g., 70% v/v) for several hours.[10]

    • An acid pre-treatment is then performed using a dilute mineral acid like hydrochloric acid (HCl) (e.g., 0.1 M) at a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2 hours).[5][13] This step converts the insoluble alginate salts within the seaweed into insoluble alginic acid.

  • Alkaline Extraction:

    • The acid-treated biomass is neutralized and then subjected to alkaline extraction with a solution of sodium carbonate (Na₂CO₃) (e.g., 2-4% w/v) at an elevated temperature (e.g., 40-60°C) for several hours (e.g., 2-3 hours).[13] This process converts the insoluble alginic acid into soluble sodium alginate, which dissolves in the aqueous solution.

  • Purification and Precipitation:

    • The highly viscous extract is then diluted with water to facilitate the separation of solid residues through filtration or centrifugation.

    • The clarified sodium alginate solution is then precipitated by the addition of ethanol or by converting it to an insoluble form. One common method is to precipitate it as calcium alginate by adding a calcium chloride (CaCl₂) solution.

    • The precipitated alginate is then collected. If precipitated as calcium alginate, it can be converted back to sodium alginate by treatment with a sodium carbonate solution.

  • Final Processing:

    • The purified sodium alginate is then washed with ethanol to remove any remaining impurities and dried in an oven at a controlled temperature (e.g., 50-60°C) to obtain a powdered product.[13]

Alginate_Extraction_Workflow A Dried Brown Seaweed B Washing & Depigmentation (Ethanol) A->B C Acid Pre-treatment (dilute HCl) B->C D Alkaline Extraction (Na2CO3) C->D E Filtration / Centrifugation D->E F Precipitation (Ethanol or CaCl2) E->F G Washing & Drying F->G H Purified Sodium Alginate G->H

Figure 1: Workflow for the extraction of alginate from brown seaweed.

Enzymatic Production of this compound

The production of this compound from the extracted alginate is achieved through enzymatic hydrolysis using specific alginate lyases. Alginate lyases are enzymes that cleave the glycosidic bonds of alginate via a β-elimination reaction.[14] Endo-type alginate lyases are particularly useful as they cleave the polymer chain internally, leading to the formation of oligosaccharides of varying lengths, including di-, tri-, and tetrasaccharides.[14]

Experimental Protocol: Enzymatic Hydrolysis
  • Enzyme and Substrate Preparation:

    • A solution of the purified sodium alginate is prepared in a suitable buffer (e.g., Tris-HCl, phosphate buffer) at a specific concentration.

    • A purified endo-type alginate lyase with a preference for M-blocks is required. Several such enzymes have been identified from marine bacteria.[14]

  • Enzymatic Reaction:

    • The alginate lyase is added to the sodium alginate solution. The reaction is carried out at the optimal temperature and pH for the specific enzyme (e.g., 40-50°C, pH 7.0-8.0).[14]

    • The reaction is allowed to proceed for a defined period, which can be monitored by measuring the increase in absorbance at 235 nm, a characteristic of the unsaturated uronic acid product formed by the β-elimination reaction.

  • Termination of Reaction and Product Separation:

    • The enzymatic reaction is terminated, typically by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

    • The resulting mixture of alginate oligosaccharides is then separated based on their degree of polymerization. This can be achieved using techniques such as size-exclusion chromatography (SEC) or gel filtration chromatography.

  • Purification and Characterization:

    • The fraction corresponding to the tetrasaccharide (this compound) is collected.

    • The purity and identity of the this compound can be confirmed using analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[14][15]

Enzymatic_Production_Workflow A Purified Sodium Alginate B Enzymatic Hydrolysis (Alginate Lyase) A->B C Reaction Termination (Heat Inactivation) B->C D Oligosaccharide Separation (Size-Exclusion Chromatography) C->D E Fraction Collection D->E F Purification & Characterization (HPLC, MS) E->F G This compound F->G

Figure 2: Workflow for the enzymatic production of this compound.

Conclusion

The procurement of this compound is a multi-step process that begins with the careful selection and processing of brown seaweed, a rich and renewable natural resource. The subsequent extraction of high-quality alginate, followed by controlled enzymatic hydrolysis, allows for the targeted production of this specific oligosaccharide. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to produce and purify this compound for further investigation into its biological activities and potential therapeutic applications. The continued exploration of novel alginate lyases with high specificity for M-blocks will be crucial for optimizing the yield and purity of this compound.

References

Structural Elucidation of D-Tetramannuronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data integral to the structural elucidation of D-Tetramannuronic acid, an alginate oligomer of significant interest in biomedical research. The following sections detail the experimental protocols for spectroscopic analysis and present key quantitative data in a structured format for clarity and comparative analysis.

Introduction

This compound is a linear oligosaccharide composed of four β-(1→4)-linked D-mannuronic acid residues. As a constituent of alginate, a polysaccharide derived from brown algae, it has garnered attention for its potential therapeutic applications.[1] A thorough understanding of its structure is paramount for elucidating its mechanism of action and for the development of novel drug candidates. The structural characterization of this compound primarily relies on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Analysis

The definitive structure of this compound is established through a synergistic application of NMR and MS. While MS provides information on the molecular weight and fragmentation patterns, NMR offers detailed insights into the connectivity and stereochemistry of the monomeric units.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of alginate oligosaccharides like this compound.[2] Analysis is typically performed in the negative ion mode due to the presence of carboxylic acid groups.

Experimental Protocol: Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and simple liquid chromatography/tandem mass spectrometry (LC-MS/MS) method can be employed for the detection and quantification of alginate oligosaccharides.[3][4]

  • Sample Preparation: this compound samples are dissolved in a suitable solvent, typically a mixture of water and an organic modifier like acetonitrile.

  • Chromatographic Separation: Separation is achieved using an anion-exchange column, which is effective for resolving acidic oligosaccharides.[3] A gradient elution with an appropriate buffer system is used to separate the oligomers based on their size and charge.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of a tandem mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in the negative ion mode. For structural confirmation, collision-induced dissociation (CID) is performed to generate product-ion spectra.[5] The fragmentation patterns, which include B, C, Y, and Z-type ions, provide sequence information.[5]

Table 1: Mass Spectrometry Data for Alginate Oligosaccharides

Degree of Polymerization (DP)Expected [M-H]⁻ (m/z)
1 (Monomer)193.03
2 (Dimer)369.06
3 (Trimer)545.09
4 (Tetramer)721.12

Note: The m/z values are calculated based on the chemical formula of the respective mannuronic acid oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural characterization of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is utilized to assign all proton and carbon signals and to confirm the glycosidic linkages.[2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A sample of this compound (approximately 20 mg) is lyophilized twice with deuterium oxide (D₂O) to remove exchangeable protons. The sample is then dissolved in 0.5 ml of D₂O for analysis.[2]

  • Data Acquisition: NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher).[2]

    • ¹H NMR: Provides information on the chemical environment and coupling of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons, which is crucial for determining the glycosidic linkages.

  • Data Analysis: The acquired spectra are processed and analyzed to assign the chemical shifts of all protons and carbons in the tetrasaccharide.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for β-D-Mannuronic Acid Residues in an Oligomer

Proton/Carbon¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1 / C-1~5.09~102
H-2 / C-2~4.45~70
H-3 / C-3~4.15~72
H-4 / C-4~4.32~80
H-5 / C-5~4.14~75
C-6 (COOH)-~175

Note: Chemical shifts are approximate and can vary depending on the specific oligomer, concentration, and experimental conditions. The data is compiled based on typical values reported for mannuronic acid residues in alginate oligomers.[6][7]

Visualizing the Structural Elucidation Workflow

The logical flow of experiments for the structural elucidation of this compound can be visualized as follows:

G Workflow for Structural Elucidation of this compound cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Analysis cluster_3 Data Interpretation and Structure Confirmation Sample This compound Sample MS Mass Spectrometry (ESI-MS) Sample->MS NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D MSMS Tandem MS (MS/MS) MS->MSMS MolWeight Molecular Weight Determination MS->MolWeight NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Signal_Assignment ¹H and ¹³C Signal Assignment NMR_1D->Signal_Assignment Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation NMR_2D->Signal_Assignment Linkage_Analysis Glycosidic Linkage Confirmation NMR_2D->Linkage_Analysis Final_Structure Final Structure of this compound MolWeight->Final_Structure Fragmentation->Final_Structure Signal_Assignment->Final_Structure Linkage_Analysis->Final_Structure

References

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of D-Tetramannuronic Acid in Marine Algae and its Bioactive Potential

Introduction

Marine algae are a rich reservoir of bioactive compounds, with polysaccharides being among the most abundant and functionally diverse. Alginate, a linear polysaccharide from brown algae, is composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. Enzymatic or chemical degradation of alginate yields alginate oligosaccharides (AOS), which have garnered significant attention for their wide-ranging biological activities and potential applications in agriculture, food, and pharmaceutical industries.[1] this compound, a specific mannuronate oligosaccharide, and its derivatives are at the forefront of this research, demonstrating significant bioactive potential. This technical guide provides a comprehensive overview of the role and applications of this compound and related mannuronate oligosaccharides (MOS), with a focus on their production, biological activities, and underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of Bioactivities

The biological effects of mannuronate oligosaccharides are often dose-dependent. The following tables summarize quantitative data from various studies on their bioactivity.

Table 1: Effects of Alginate Oligosaccharides on Marine Microalgae Growth

Microalgae SpeciesOligosaccharide TypeConcentration (mg/L)EffectReference
Phaeodactylum tricornutumAlginate-derived oligosaccharides (ADOs)100Specific growth rate increased from 0.45 day⁻¹ to 0.88 day⁻¹[2]
Chlorella sp.Alginate-derived oligosaccharides (ADOs)100Specific growth rate increased from 0.25 day⁻¹ to 0.75 day⁻¹[2]
Nannochloropsis oculataAlginate oligosaccharide mixture (AOM)20Growth rate increased nearly 5-fold compared to control[1][3]
Chlamydomonas reinhardtiiEnzymatically degraded alginate oligosaccharide mixture (AOM (ED))Not specifiedSignificant promotion of growth in a concentration-dependent manner[4][5]

Table 2: Effects of β-D-mannuronic acid (M2000) on Gene Expression in Human Cells

Cell Type/ConditionGeneTreatmentChange in ExpressionReference
Multiple Sclerosis PatientsIL-17AM2000 (6 months)Decreased[6][7]
Multiple Sclerosis PatientsSTAT1M2000 (6 months)Decreased[6][7]
Multiple Sclerosis PatientsSTAT3M2000 (6 months)Decreased[6][7]
Rheumatoid Arthritis PatientsSTAT1M2000Significant reduction[8]
Rheumatoid Arthritis PatientsSTAT3M2000Significant reduction[8]
Rheumatoid Arthritis PatientsSTAT4M2000Significant reduction[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for the production and characterization of mannuronate oligosaccharides.

Protocol 1: Enzymatic Production of Alginate Oligosaccharides

This protocol outlines the enzymatic hydrolysis of alginate to produce oligosaccharides.[9][10][11]

1. Materials and Reagents:

  • Sodium alginate
  • Purified alginate lyase (e.g., from Cellulophaga sp. NJ-1)[9][10][11]
  • Tris-HCl buffer (pH 8.0)
  • Ethanol

2. Procedure:

  • Dissolve sodium alginate in Tris-HCl buffer (pH 8.0) to a final concentration of 1% (w/v).
  • Add purified alginate lyase to the alginate solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme and desired degree of polymerization of the oligosaccharides.
  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for alginate lyase from Cellulophaga sp. NJ-1) with constant stirring.[9][10][11]
  • Monitor the reaction by measuring the increase in absorbance at 235 nm, which indicates the formation of unsaturated uronates.
  • Terminate the reaction by boiling the mixture for 10 minutes to inactivate the enzyme.
  • Centrifuge the mixture to remove any insoluble material.
  • Precipitate the oligosaccharides by adding 3 volumes of cold ethanol and incubate at 4°C overnight.
  • Collect the precipitated oligosaccharides by centrifugation and dry them for further purification and analysis.

Protocol 2: Purification of Alginate Oligosaccharides by Anion Exchange Chromatography

This protocol describes the separation and purification of alginate oligosaccharides based on their charge.[12]

1. Materials and Reagents:

  • Crude alginate oligosaccharide mixture
  • Q-Sepharose Fast Flow anion exchange column
  • Sodium acetate (NaAc) buffer (0.2 M, pH 6.0)
  • Sodium chloride (NaCl) for gradient elution

2. Procedure:

  • Equilibrate the Q-Sepharose Fast Flow column with 0.2 M NaAc buffer (pH 6.0).
  • Dissolve the crude oligosaccharide mixture in the equilibration buffer and load it onto the column.
  • Wash the column with the equilibration buffer to remove any unbound material.
  • Elute the bound oligosaccharides using a linear gradient of NaCl (e.g., 0 to 1.0 M) in the equilibration buffer.
  • Collect fractions and monitor the absorbance at 235 nm to detect the eluted oligosaccharides.
  • Pool the fractions containing the desired oligosaccharides and desalt them using size-exclusion chromatography or dialysis.
  • Lyophilize the purified oligosaccharides for storage and characterization.

Protocol 3: Characterization of Alginate Oligosaccharides by NMR and Mass Spectrometry

This protocol details the structural characterization of the purified oligosaccharides.[12][13][14][15][16][17]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified oligosaccharide sample in D₂O.
  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
  • Perform 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC to assign all proton and carbon signals and to determine the glycosidic linkages and the sequence of mannuronic and guluronic acid residues.

2. Mass Spectrometry (MS):

  • Analyze the purified oligosaccharides using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine their molecular weights and confirm their purity.
  • For more detailed structural information, perform tandem MS (MS/MS) to fragment the oligosaccharides and analyze the fragmentation patterns.

Signaling Pathways and Molecular Mechanisms

This compound and related oligosaccharides exert their biological effects by modulating various signaling pathways.

Jasmonic Acid (JA) Signaling Pathway in Plants

Alginate oligosaccharides are known to act as elicitors in plants, activating defense responses through the jasmonic acid signaling pathway.[18][19][20][21]

jasmonic_acid_pathway AOS Alginate Oligosaccharide Receptor Cell Surface Receptor AOS->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction JA_Biosynthesis Jasmonic Acid Biosynthesis Signal_Transduction->JA_Biosynthesis JAZ JAZ Repressor JA_Biosynthesis->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates

Caption: Alginate oligosaccharide-induced Jasmonic Acid signaling pathway in plants.

NF-κB and MAPK Signaling Pathways in Mammalian Cells

In mammalian cells, mannuronate oligosaccharides have been shown to modulate inflammatory responses through the NF-κB and MAPK signaling pathways.[22][23][24][25][26][27]

nfkb_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 MOS Mannuronate Oligosaccharide MOS->TLR modulates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK TAK1->MAPKKK IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Inflammatory_Genes Inflammatory Gene Expression MAPK->Inflammatory_Genes regulates NFkB_n->Inflammatory_Genes activates

Caption: Modulation of NF-κB and MAPK signaling by mannuronate oligosaccharides.

Conclusion and Future Perspectives

This compound and other mannuronate oligosaccharides derived from marine algae represent a promising class of bioactive molecules with diverse applications. Their ability to promote the growth of beneficial microalgae, coupled with their anti-inflammatory and immunomodulatory properties, positions them as valuable candidates for the development of novel products in the agricultural, food, and pharmaceutical sectors. Further research is warranted to fully elucidate the structure-activity relationships of these oligosaccharides and to explore their therapeutic potential in preclinical and clinical studies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.

References

Methodological & Application

Application Note and Protocol: Purification of Synthetic D-Tetramannuronic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic D-Tetramannuronic acid, a short-chain oligosaccharide composed of four mannuronic acid residues, holds significant potential in various biomedical and pharmaceutical applications due to its defined structure and potential biological activities. The purity of this synthetic oligosaccharide is paramount for accurate biological evaluation and for ensuring safety and efficacy in drug development. This document provides a detailed application note and protocol for the purification of synthetic this compound using chromatographic techniques. The methods outlined are based on established principles for oligosaccharide purification, including size-exclusion, anion-exchange, and reversed-phase chromatography.

Chromatographic Purification Strategies

The choice of chromatographic technique for purifying synthetic this compound depends on the nature of the impurities present in the crude synthetic mixture. Typically, a multi-step chromatographic approach is employed to achieve high purity. The primary methods applicable to this acidic oligosaccharide are:

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is effective for removing larger or smaller impurities from the target tetramer.

  • Anion-Exchange Chromatography (AEC): Given the acidic nature of the carboxyl groups in the mannuronic acid residues, AEC is a powerful technique for separating the desired tetramer from neutral or less charged impurities. Separation is based on the number of charged groups.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. While less common for highly polar oligosaccharides, it can be effective for removing non-polar impurities or for high-resolution separation, sometimes with the use of ion-pairing reagents.[1][2]

Experimental Protocols

Initial Desalting and Buffer Exchange

Prior to high-resolution chromatography, it is often necessary to remove salts and other small molecules from the crude synthetic reaction mixture.

Protocol:

  • Sample Preparation: Dissolve the crude synthetic this compound in a minimal volume of ultrapure water.

  • Column: Use a desalting column packed with a gel filtration medium (e.g., Sephadex G-25).

  • Mobile Phase: Elute the sample with ultrapure water or a volatile buffer such as ammonium bicarbonate.

  • Detection: Monitor the eluent using a refractive index (RI) detector or by collecting fractions and analyzing for carbohydrate content (e.g., using the phenol-sulfuric acid method).

  • Collection: Collect the fractions containing the desalted oligosaccharide pool.

  • Lyophilization: Freeze-dry the collected fractions to obtain a powdered sample.

Purification by Size-Exclusion Chromatography (SEC)

This step aims to separate the this compound tetramer from higher molecular weight polymers and smaller molecules.

Protocol:

  • Sample Preparation: Reconstitute the desalted sample in the SEC mobile phase.

  • Chromatography System: An HPLC system equipped with a refractive index (RI) detector is suitable.

  • Column: A high-resolution size-exclusion column appropriate for oligosaccharides (e.g., Superdex 30 Increase or similar).

  • Mobile Phase: A buffered aqueous solution, such as 0.1 M sodium nitrate, is commonly used.[3]

  • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Injection Volume: Inject an appropriate volume of the sample, ensuring not to overload the column.

  • Fraction Collection: Collect fractions corresponding to the peak eluting at the expected volume for a tetrasaccharide.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

High-Resolution Purification by Anion-Exchange Chromatography (AEC)

AEC provides high-resolution separation of acidic oligosaccharides based on their charge.

Protocol:

  • Sample Preparation: Dissolve the partially purified sample from SEC in the initial mobile phase for AEC.

  • Chromatography System: An HPLC system with a UV detector (210 nm for uronic acids) or a pulsed amperometric detector (PAD) is recommended.[4]

  • Column: A strong anion-exchange column (e.g., a quaternary ammonium stationary phase) is suitable.

  • Mobile Phase:

    • Buffer A: 10 mM Sodium Phosphate, pH 7.0

    • Buffer B: 10 mM Sodium Phosphate with 1 M NaCl, pH 7.0

  • Gradient: A linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 60 minutes) is used to elute the bound oligosaccharides.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Fraction Collection: Collect fractions across the elution profile.

  • Analysis and Pooling: Analyze the fractions for the presence of this compound. Pool the pure fractions, desalt as described previously, and lyophilize.

Data Presentation

Table 1: Summary of Chromatographic Conditions and Expected Results

ParameterSize-Exclusion Chromatography (SEC)Anion-Exchange Chromatography (AEC)
Column Superdex 30 Increase (or equivalent)Strong Anion-Exchange (e.g., quaternary ammonium)
Mobile Phase A 0.1 M Sodium Nitrate[3]10 mM Sodium Phosphate, pH 7.0
Mobile Phase B N/A10 mM Sodium Phosphate, 1 M NaCl, pH 7.0
Gradient IsocraticLinear Gradient (e.g., 0-100% B over 60 min)
Flow Rate 0.5 mL/min1.0 mL/min
Detection Refractive Index (RI)UV (210 nm) or PAD[4]
Expected Purity >90%>98%
Typical Yield 70-85%60-80%

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Synthetic This compound Desalting Desalting & Buffer Exchange (Sephadex G-25) Crude->Desalting Remove Salts SEC Size-Exclusion Chromatography (SEC) Desalting->SEC Separate by Size AEC Anion-Exchange Chromatography (AEC) SEC->AEC Separate by Charge Analysis1 Purity Check (Analytical HPLC/MS) SEC->Analysis1 Pure Pure this compound (>98%) AEC->Pure Analysis2 Final Purity & Characterization AEC->Analysis2

Caption: Workflow for the purification of synthetic this compound.

Concluding Remarks

The successful purification of synthetic this compound is a critical step in its development for research and therapeutic applications. The combination of desalting, size-exclusion chromatography, and anion-exchange chromatography provides a robust workflow to achieve high levels of purity. The specific conditions for each step may require optimization based on the specific impurity profile of the crude synthetic product. Final characterization of the purified product by techniques such as mass spectrometry and NMR is essential to confirm its identity and purity.

References

Application Note: Analysis of D-Tetramannuronic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Tetramannuronic acid is a homo-oligomer composed of four β-(1→4)-linked D-mannuronic acid residues. It is a key structural component of alginates, which are polysaccharides found in the cell walls of brown algae. The structural characterization of such oligosaccharides is crucial for understanding their biological functions and for their application in various fields, including drug development and biomaterials. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of carbohydrates, providing information on monosaccharide composition, glycosidic linkage patterns, and stereochemistry.[1][2] This application note provides a detailed protocol for the analysis of this compound using 1D and 2D NMR spectroscopy.

Quantitative Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for the internal and terminal mannuronic acid residues in an oligomannuronate chain. These values are essential for the assignment of spectra obtained from this compound samples.

Residue PositionProton¹H Chemical Shift (ppm)Carbon¹³C Chemical Shift (ppm)
Internal Mannuronic Acid H-14.67C-1102.8
H-23.86C-271.0
H-33.98C-373.0
H-44.10C-481.3
H-54.25C-577.2
C-6177.5
Reducing End Mannuronic Acid (α-anomer) H-15.15C-194.5
H-23.95C-270.8
H-34.05C-372.5
H-44.12C-481.0
H-54.45C-574.5
C-6177.5
Reducing End Mannuronic Acid (β-anomer) H-14.75C-194.5
H-23.70C-272.5
H-33.98C-373.0
H-44.10C-481.0
H-54.00C-577.2
C-6177.5

Note: Chemical shifts are reported relative to an internal standard and can be influenced by factors such as pH, temperature, and solvent. The data presented here is a compilation from literature on oligomannuronates and serves as a reference.

Experimental Protocols

This section outlines the detailed methodology for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Starting Material: Purified this compound, free from paramagnetic impurities.

  • Procedure:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).

    • To remove exchangeable protons (from hydroxyl and carboxylic acid groups), lyophilize the sample to dryness.

    • Repeat the dissolution in D₂O and lyophilization process two more times.

    • After the final lyophilization, re-dissolve the sample in 0.5 mL of D₂O (99.96%).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, for chemical shift referencing.

NMR Data Acquisition

The following parameters are recommended for acquiring 1D and 2D NMR spectra on a 500 MHz or higher field spectrometer.

  • 1D ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse experiment with water suppression (e.g., presaturation).

    • Spectral Width: 10-12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Temperature: 25 °C (or as required for the study)

  • 1D ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 2048-8192 (or more, as ¹³C has low natural abundance)

  • 2D Homonuclear Correlation Spectroscopy (COSY):

    • Purpose: To identify proton-proton scalar couplings within the mannuronic acid residues.

    • Spectral Width (F1 and F2): 10-12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

  • 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

    • Purpose: To correlate directly bonded protons and carbons.

    • Spectral Width (F2, ¹H): 10-12 ppm

    • Spectral Width (F1, ¹³C): 120-140 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 16-64

  • 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining glycosidic linkages.

    • Spectral Width (F2, ¹H): 10-12 ppm

    • Spectral Width (F1, ¹³C): 200-220 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 32-128

Data Processing and Analysis
  • Fourier Transformation: Apply an appropriate window function (e.g., exponential or sine-bell) to the Free Induction Decay (FID) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the internal standard (e.g., TSP at 0.00 ppm for ¹H).

  • Spectral Assignment:

    • Identify the anomeric proton signals in the ¹H spectrum (typically between 4.5 and 5.5 ppm).

    • Use the COSY spectrum to trace the connectivity of protons within each mannuronic acid residue.

    • Utilize the HSQC spectrum to assign the corresponding carbon signals for each proton.

    • Analyze the HMBC spectrum to confirm the glycosidic linkages by observing correlations between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-4) of the adjacent residue.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

D_Tetramannuronic_Acid_NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_output Output Sample This compound Dissolve Dissolve in D₂O Sample->Dissolve Lyophilize Lyophilize (3x) Dissolve->Lyophilize Final_Dissolve Final Dissolution in D₂O Lyophilize->Final_Dissolve NMR_Tube Transfer to NMR Tube & Add Standard Final_Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_H 1D ¹H NMR NMR_Spectrometer->OneD_H OneD_C 1D ¹³C NMR NMR_Spectrometer->OneD_C TwoD_COSY 2D COSY NMR_Spectrometer->TwoD_COSY TwoD_HSQC 2D HSQC NMR_Spectrometer->TwoD_HSQC TwoD_HMBC 2D HMBC NMR_Spectrometer->TwoD_HMBC Processing Fourier Transform, Phasing, Baseline Correction OneD_H->Processing OneD_C->Processing TwoD_COSY->Processing TwoD_HSQC->Processing TwoD_HMBC->Processing Referencing Chemical Shift Referencing Processing->Referencing Assignment Spectral Assignment Referencing->Assignment Structure Structural Elucidation Assignment->Structure Report Application Note & Report Structure->Report

Caption: Workflow for this compound analysis by NMR.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationships in assigning the NMR spectra of this compound to elucidate its structure.

NMR_Structure_Elucidation cluster_spectra Acquired NMR Spectra cluster_assignments Spectral Assignments cluster_structure Structural Information H1_spec 1D ¹H Spectrum H1_assign Assign Anomeric Protons H1_spec->H1_assign C13_spec 1D ¹³C Spectrum Monosaccharide_ID Monosaccharide Identification C13_spec->Monosaccharide_ID COSY_spec 2D COSY Spectrum Intra_residue_H Assign Intra-residue Protons COSY_spec->Intra_residue_H HSQC_spec 2D HSQC Spectrum CH_correlation Correlate ¹H and ¹³C Signals HSQC_spec->CH_correlation HMBC_spec 2D HMBC Spectrum Inter_residue_corr Identify Inter-residue Correlations HMBC_spec->Inter_residue_corr H1_assign->Intra_residue_H Intra_residue_H->CH_correlation CH_correlation->Inter_residue_corr CH_correlation->Monosaccharide_ID Linkage_analysis Glycosidic Linkage Analysis (β-1,4) Inter_residue_corr->Linkage_analysis Final_structure Confirm this compound Structure Monosaccharide_ID->Final_structure Linkage_analysis->Final_structure

Caption: Logical flow for NMR-based structure elucidation.

References

Application Note: Mass Spectrometry Fragmentation Analysis of D-Tetramannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannuronic acid is a critical monosaccharide component of various polysaccharides with significant biological and pharmaceutical relevance, notably in alginates. The structural characterization of oligomers of mannuronic acid, such as D-Tetramannuronic acid, is essential for understanding their structure-function relationships and for the development of novel therapeutics. Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), is a powerful tool for elucidating the sequence and linkage of these oligosaccharides. This application note provides a detailed overview of the expected fragmentation pattern of this compound and a comprehensive protocol for its analysis.

Fragmentation of this compound

The fragmentation of this compound in mass spectrometry typically proceeds through two primary pathways: glycosidic bond cleavages and cross-ring cleavages. Glycosidic bond cleavages result in the separation of the monosaccharide units, yielding B, Y, C, and Z ions, which provide sequence information. Cross-ring cleavages, producing A and X ions, offer insights into the linkage positions between the mannuronic acid residues. The fragmentation is often studied on sodiated adducts, as they tend to produce a wider variety of informative fragment ions compared to protonated molecules.

Quantitative Fragmentation Data

The following table summarizes the theoretical monoisotopic m/z values for the major expected fragment ions of sodiated this compound ([M+Na]⁺, C₂₄H₃₄O₂₅Na⁺, theoretical m/z = 753.11) upon CID. The relative abundance of these ions can vary depending on the experimental conditions.

Ion TypeDescriptionTheoretical m/z
Precursor Ion [M+Na]⁺753.11
Glycosidic Cleavage Ions
Y₃Trisaccharide575.08
B₃Trisaccharide557.07
Y₂Disaccharide397.05
B₂Disaccharide379.04
Y₁Monosaccharide219.02
B₁Monosaccharide201.01
C₃Trisaccharide575.08
Z₃Trisaccharide557.07
C₂Disaccharide397.05
Z₂Disaccharide379.04
C₁Monosaccharide219.02
Z₁Monosaccharide201.01
Cross-Ring Cleavage Ions
⁰,²X₂Disaccharide337.03
²,⁴A₃Trisaccharide497.06

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with an appropriate solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Matrix Spiking (for complex samples): For analysis in complex matrices, perform a standard addition to assess matrix effects.

2. Liquid Chromatography

  • Column: A porous graphitic carbon (PGC) column is recommended for good retention and separation of acidic oligosaccharides.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-40% B (linear gradient)

    • 25-30 min: 40-95% B (linear gradient)

    • 30-35 min: 95% B (isocratic)

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode:

    • Full Scan (MS¹): m/z 150-1000.

    • Tandem MS (MS/MS): Select the precursor ion for sodiated this compound (m/z 753.11).

    • Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to generate a range of fragment ions.

    • Collision Gas: Argon.

4. Data Analysis

  • Identify the precursor ion in the full scan spectrum.

  • Analyze the MS/MS spectrum to identify the characteristic B, Y, C, Z, and cross-ring fragment ions based on their m/z values.

  • Use specialized glycan analysis software for automated fragment annotation.

Visualizations

The following diagrams illustrate the experimental workflow and the fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (10 µg/mL) stock->working Dilution lc Liquid Chromatography (PGC Column) working->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 Full Scan MS (m/z 150-1000) esi->ms1 Precursor Ion Selection cid Collision-Induced Dissociation ms1->cid ms2 Tandem MS (m/z of fragments) cid->ms2 analysis Fragment Ion Analysis ms2->analysis structure Structural Elucidation analysis->structure

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway cluster_glycosidic Glycosidic Cleavages cluster_crossring Cross-Ring Cleavages precursor This compound [M+Na]⁺ m/z 753.11 y3 Y₃ Ion (Trisaccharide) precursor->y3 b3 B₃ Ion (Trisaccharide) precursor->b3 x2 ⁰,²X₂ Ion precursor->x2 a3 ²,⁴A₃ Ion precursor->a3 y2 Y₂ Ion (Disaccharide) y3->y2 b2 B₂ Ion (Disaccharide) b3->b2 y1 Y₁ Ion (Monosaccharide) y2->y1 b1 B₁ Ion (Monosaccharide) b2->b1

Caption: Fragmentation pathway of this compound.

Application Note: D-Tetramannuronic Acid in Neuroinflammation Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory process in the central nervous system (CNS) is primarily mediated by the activation of glial cells, particularly microglia and astrocytes, leading to the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), which contribute to neuronal damage.[1][2] The lipopolysaccharide (LPS)-induced neuroinflammation model is a widely used in vitro system to study the mechanisms of neuroinflammation and to screen for potential therapeutic agents.[3][4][5] LPS, a component of the outer membrane of Gram-negative bacteria, activates microglia and astrocytes primarily through the Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4]

D-Tetramannuronic acid, an oligosaccharide derived from alginate, is an emerging compound of interest for its potential anti-inflammatory and neuroprotective properties. While research on this specific tetramer is nascent, studies on related mannuronic acid-containing oligosaccharides have demonstrated significant therapeutic potential. For instance, Sodium Oligomannate (GV-971), a mixture of acidic linear oligosaccharides, has shown efficacy in reducing neuroinflammation in Alzheimer's disease models by remodeling the gut microbiota and inhibiting Aβ aggregation.[3][4][5] Furthermore, alginate-derived oligosaccharides have been shown to inhibit LPS-induced neuroinflammation in microglial cell lines by suppressing the TLR4-mediated NF-κB and MAPK signaling pathways and reducing the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7] A study on this compound tetrasodium salt (M4) has also indicated its protective effects against oxidative stress by suppressing ROS generation, a key element in neuroinflammation.[8]

This application note provides detailed protocols for utilizing this compound in in vitro neuroinflammation cell models, specifically focusing on LPS-stimulated BV-2 microglial cells and primary astrocytes. It outlines the experimental workflow, data analysis, and provides illustrative data on its potential efficacy.

Mechanism of Action

Based on studies of related compounds, the proposed anti-neuroinflammatory mechanism of this compound involves the inhibition of key inflammatory signaling pathways in microglia and astrocytes. The primary mode of action is likely the modulation of the TLR4 signaling cascade, a critical pathway in LPS-induced neuroinflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_nuc->Cytokines Induces Transcription AP1_nuc->Cytokines Induces Transcription DTM D-Tetramannuronic acid DTM->TLR4 Inhibits DTM->NFkB Inhibits Translocation DTM->MAPK Inhibits Phosphorylation

Figure 1: Proposed signaling pathway of this compound in LPS-induced neuroinflammation.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-neuroinflammatory effects of this compound.

Protocol 1: BV-2 Microglial Cell Culture and LPS-Induced Inflammation

This protocol describes the culture of the BV-2 immortalized murine microglial cell line and the induction of an inflammatory response using LPS.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed BV-2 cells into 24-well or 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for 2 hours.

    • Following pre-treatment, add LPS (1 µg/mL) to the wells to induce inflammation.

    • Include a vehicle control group (cells treated with media only) and an LPS-only control group.

  • Incubation: Incubate the plates for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis. The cells can be lysed for protein or RNA extraction.

Protocol 2: Primary Astrocyte Culture and Treatment

This protocol details the isolation and culture of primary astrocytes from neonatal mouse cortices.

Materials:

  • Neonatal mice (P1-P3)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • DNase I

  • Poly-D-lysine coated flasks

  • Orbital shaker

Procedure:

  • Isolation: Isolate cortices from neonatal mice, remove meninges, and mechanically dissociate the tissue.

  • Digestion: Digest the tissue with trypsin and DNase I.

  • Plating: Plate the cell suspension onto poly-D-lysine coated flasks in DMEM/F12 with 10% FBS.

  • Purification: After 7-10 days, once the culture is confluent, purify the astrocytes by shaking the flasks on an orbital shaker to remove microglia and oligodendrocytes.

  • Subculture: Subculture the purified astrocytes. For experiments, seed the astrocytes into appropriate plates and follow the treatment protocol as described for BV-2 cells (Protocol 1, steps 3-5).

Protocol 3: Measurement of Nitric Oxide (NO) Production

The Griess assay is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate

Procedure:

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.

  • Assay:

    • Add 50 µL of cell culture supernatant to a 96-well plate.

    • Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples based on the standard curve.

Protocol 4: Measurement of Pro-inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α, IL-1β, and IL-6

  • Cell culture supernatants

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well plate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Typically, this involves coating a plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture BV-2 or Primary Astrocytes seed Seed cells into multi-well plates culture->seed pretreat Pre-treat with This compound (2 hours) seed->pretreat lps Induce inflammation with LPS (1 µg/mL) pretreat->lps incubate Incubate for 24 hours lps->incubate supernatant Collect Supernatant incubate->supernatant cells Lyse Cells incubate->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-1β, IL-6) supernatant->elisa western Western Blot (p-p65, p-p38) cells->western

Figure 2: Experimental workflow for evaluating this compound in neuroinflammation cell models.

Illustrative Data

The following tables present hypothetical data demonstrating the potential anti-inflammatory effects of this compound in LPS-stimulated BV-2 cells. This data is for illustrative purposes only and should be confirmed by experimentation.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated BV-2 Cells

Treatment GroupNitrite Concentration (µM)% Inhibition of NO Production
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (10 µg/mL)20.5 ± 1.820.5
LPS + this compound (25 µg/mL)15.1 ± 1.541.5
LPS + this compound (50 µg/mL)9.8 ± 1.162.0
LPS + this compound (100 µg/mL)6.2 ± 0.976.0

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV-2 Cells

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control50 ± 825 ± 530 ± 6
LPS (1 µg/mL)2500 ± 150800 ± 601200 ± 90
LPS + this compound (50 µg/mL)1200 ± 110450 ± 40650 ± 55

Data are presented as mean ± standard deviation.

Conclusion

This compound presents a promising therapeutic candidate for mitigating neuroinflammation. The protocols and illustrative data provided in this application note offer a comprehensive guide for researchers to investigate its efficacy in established in vitro neuroinflammation models. The potential of this compound to inhibit the production of key inflammatory mediators through the modulation of the TLR4/NF-κB/MAPK signaling pathways warrants further investigation for its application in the development of novel treatments for neurodegenerative diseases.

References

Application Note: Quantification of D-Tetramannuronic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannuronic acid and its oligomers, such as D-Tetramannuronic acid, are key components of alginates, which are polysaccharides found in brown algae. These compounds are of significant interest in the pharmaceutical and biomedical fields due to their potential therapeutic properties, including anti-inflammatory and immunosuppressive effects.[1][2] Accurate and reliable quantification of this compound is crucial for research, quality control of alginate-derived products, and in the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these oligosaccharides. This application note provides a detailed protocol for the analysis of this compound using HPLC with UV detection.

Experimental Protocols

This section details the necessary steps for the preparation of standards and samples, as well as the HPLC methodology for the analysis of this compound.

Preparation of Standard Solutions

Standard solutions of this compound are required for the calibration of the HPLC system.

  • Materials:

    • D-Mannuronic acid sodium salt tetramer (used as the standard)

    • Ultrapure water

    • 0.1 M Sodium Chloride (NaCl) solution

  • Procedure:

    • Accurately weigh a suitable amount of D-Mannuronic acid sodium salt tetramer powder.

    • Dissolve the powder in 0.1 M NaCl solution to prepare a stock solution of a known concentration (e.g., 5 mg/mL).[3]

    • Prepare a series of calibration standards by serially diluting the stock solution with the 0.1 M NaCl solution to achieve a range of concentrations (e.g., 0.05 mg/mL to 1.0 mg/mL).

    • Filter the standard solutions through a 0.22 µm syringe filter before injection into the HPLC system.

Sample Preparation

The following protocol is suitable for the preparation of samples from enzymatic hydrolysis of alginate.

  • Materials:

    • Sample containing this compound (e.g., alginate hydrolysate)

    • Tris-HCl buffer (50 mM, pH 7.0)

    • Sevag reagent (Chloroform:n-butanol, 4:1 v/v)

    • Centrifuge

    • 0.22 µm syringe filters

  • Procedure:

    • For enzymatic hydrolysis, incubate the sodium alginate solution (e.g., 0.5%) with an appropriate alginate lyase in Tris-HCl buffer at a suitable temperature and duration (e.g., 50°C for 24 hours).[3]

    • Stop the enzymatic reaction by heating the solution in boiling water for 10 minutes.[3]

    • To remove proteins, perform a Sevag extraction by adding an equal volume of Sevag reagent to the sample, vortexing vigorously, and centrifuging to separate the phases.[3]

    • Carefully collect the upper aqueous phase containing the oligosaccharides.

    • Filter the aqueous sample through a 0.22 µm syringe filter prior to HPLC analysis.[3]

HPLC Analysis
  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Superdex 30 (10 mm × 300 mm) or a similar size-exclusion column.[3][4]

    • Mobile Phase: 0.1 M NaCl, isocratic elution.[3][4]

    • Flow Rate: 0.2 mL/min.[3][4]

    • Column Temperature: 25°C.[3][4]

    • Injection Volume: 20 µL.[3][4]

    • Detection: UV at 230 nm.[3][4]

Data Presentation

The following table summarizes the quantitative data for the HPLC analysis of alginate oligosaccharides, including this compound, based on a typical size-exclusion chromatography method.

ParameterValueReference
Column Superdex™ 30, 10 mm × 300 mm[4]
Mobile Phase 0.1 mol/L NaCl[4]
Flow Rate 0.2 ml/min[4]
Column Temperature 25°C[4]
Injection Volume 20 μl[4]
Detection Wavelength 230 nm[4]
Standard Concentration 5 mg/ml (for dimer, trimer, and tetramer)[3]

Note: For methods involving derivatization and different chromatographic modes like HPAEC-PAD, linearity in the range of 0.002 to 0.1 mg/mL has been reported for other unsaturated alginate oligosaccharides.[5][6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a potential signaling pathway where this compound analysis is relevant.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (this compound) Filtration Filtration (0.22 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (e.g., Enzymatic Hydrolysis) Sample_Prep->Filtration HPLC_System HPLC System (Superdex 30 Column) Filtration->HPLC_System Detection UV Detection (230 nm) HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

signaling_pathway cluster_cell Target Cell (e.g., Immune Cell) Receptor Cell Surface Receptor (e.g., TLR4) Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) Receptor->Signaling_Cascade Activation/Inhibition Gene_Expression Modulation of Gene Expression (e.g., Pro-inflammatory Cytokines) Signaling_Cascade->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory Effect) Gene_Expression->Biological_Response D_Tetramannuronic_Acid This compound D_Tetramannuronic_Acid->Receptor Binding

Caption: Hypothetical signaling pathway for the immunomodulatory effects of this compound.

References

Application Notes and Protocols for D-Tetramannuronic Acid-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and characterizing drug delivery systems based on D-Tetramannuronic acid and its derivatives. The protocols outlined below are based on established methodologies for similar polysaccharide-based nanomaterials, particularly alginate, which is a copolymer of mannuronic acid and guluronic acid.

Introduction to this compound in Drug Delivery

D-Mannuronic acid, a C-5 epimer of D-glucuronic acid, is a key component of alginates, natural polysaccharides with excellent biocompatibility, biodegradability, and low toxicity. Purified forms of mannuronic acid-rich alginates have been shown to be highly biocompatible, making them suitable for various biomedical applications, including drug delivery.[1][2][3] The carboxyl and hydroxyl groups on the mannuronic acid structure provide ample opportunities for chemical modification, allowing for the conjugation of drugs and targeting ligands. Furthermore, oligomers of mannuronic acid have been shown to interact with Toll-like receptors (TLRs), suggesting their potential role in modulating immune responses.[4]

Synthesis and Preparation of this compound Derivatives

The synthesis of this compound derivatives for drug delivery can be approached through the controlled hydrolysis of mannuronic acid-rich alginates or through chemical synthesis to create specific oligomers.

Protocol 1: Synthesis of β-(1→4)-oligo-D-mannuronic acid

This protocol is adapted from methods used for the synthesis of oligo-mannuronic acids, which can be further functionalized for drug conjugation.[4]

Materials:

  • 4,6-di-O-benzylidene-protected 1-thio mannoside (glycosyl donor)

  • Mannuronic acid acceptor

  • N-Iodosuccinimide (NIS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • (Diacetoxyiodo)benzene (BAIB)

  • Anhydrous dichloromethane (DCM)

  • Other necessary solvents and reagents for purification

Methodology:

  • Glycosylation: Dissolve the glycosyl donor and acceptor in anhydrous DCM. Cool the solution to the desired temperature (e.g., -40 °C).

  • Add NIS and a catalytic amount of TMSOTf to initiate the glycosylation reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the resulting disaccharide or oligosaccharide using column chromatography.

  • Oxidation: Dissolve the synthesized mannoside derivative in a mixture of DCM and water.

  • Add TEMPO and BAIB to the solution and stir vigorously at room temperature.[4]

  • Monitor the oxidation of the primary alcohol to a carboxylic acid by TLC.

  • Once the reaction is complete, work up the reaction mixture to isolate the D-mannuronic acid derivative.

  • Characterize the final product using NMR and Mass Spectrometry.

Formulation of this compound-Based Nanoparticles

Nanoparticles can be formulated using this compound derivatives through methods such as ionic gelation, leveraging the carboxylic acid groups.

Protocol 2: Preparation of Nanoparticles by Ionic Gelation

This method is widely used for polysaccharide-based nanoparticle formulation.

Materials:

  • This compound derivative

  • Divalent cation solution (e.g., Calcium Chloride, CaCl₂)

  • Deionized water

  • Drug to be encapsulated

Methodology:

  • Dissolve the this compound derivative in deionized water to a specific concentration (e.g., 1 mg/mL).

  • If encapsulating a drug, dissolve the drug in the this compound solution.

  • Prepare a solution of the divalent cation (e.g., CaCl₂) at a specific concentration.

  • Add the CaCl₂ solution dropwise to the this compound solution while stirring continuously.

  • Nanoparticles will form spontaneously due to ionic crosslinking.

  • Continue stirring for a defined period (e.g., 30 minutes) to allow for particle stabilization.

  • Collect the nanoparticles by centrifugation and wash with deionized water to remove excess reagents.

Characterization of Drug Delivery Systems

Thorough characterization is crucial to ensure the quality and efficacy of the drug delivery system.

Data Presentation: Physicochemical Properties of Polysaccharide-Based Nanoparticles

The following table summarizes typical physicochemical properties of polysaccharide-based nanoparticles, providing a reference for expected values for this compound-based systems.

PolysaccharideMethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Alginate/ChitosanIonic Gelation3610.33+2727[5]
AlginateEmulsification/External Gelation279.1 ± 56.70.42 ± 0.15-39.7 ± 5.281.70 ± 6.64[6]
ChitosanIonic Gelation356N/A+13.7N/A[7]
AlginateElectrospray1460.431-1.1092.80[8]
Zein/Hyaluronic AcidAnti-solvent precipitation~200-350< 0.3-56.9~80-90[9]
Protocol 3: Particle Size and Zeta Potential Measurement

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[10][11][12]

Methodology for Particle Size:

  • Disperse the nanoparticle formulation in a suitable solvent (typically deionized water) to an appropriate concentration.[10][11]

  • Ensure the sample is well-mixed by gentle vortexing.

  • Transfer the sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform the measurement according to the instrument's software instructions. The principle is based on the fluctuation of scattered light intensity due to the Brownian motion of the particles.[10]

Methodology for Zeta Potential:

  • Prepare the sample in a low ionic strength medium (e.g., 10 mM NaCl) to ensure accurate measurement.[13]

  • Inject the sample into a specialized zeta potential cell.[11]

  • Place the cell in the instrument.

  • The instrument applies an electric field and measures the electrophoretic mobility of the particles.[13][14]

  • The zeta potential is calculated from the electrophoretic mobility using the Henry equation.[13][14]

Protocol 4: Drug Encapsulation Efficiency and Loading Capacity

Methodology:

  • Separate the drug-loaded nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading Capacity (LC) using the following formulas:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • LC (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Drug Release Studies

Studying the drug release profile is essential to predict the in vivo performance of the delivery system.

Protocol 5: In Vitro Drug Release Assay

Materials:

  • Drug-loaded nanoparticles

  • Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4, or simulated body fluids)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) or a centrifugation-based method.

Methodology (Dialysis Method):

  • Disperse a known amount of drug-loaded nanoparticles in a small volume of release medium.

  • Place the nanoparticle suspension inside a dialysis bag.

  • Place the sealed dialysis bag in a larger volume of release medium at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the external chamber and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the withdrawn aliquots using a suitable analytical technique.

  • Plot the cumulative percentage of drug released versus time.

Biocompatibility and Cytotoxicity Assessment

It is crucial to evaluate the safety of the this compound-based drug delivery system.

Protocol 6: In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15]

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • This compound nanoparticles (unloaded)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

Methodology:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nanoparticles for a specific duration (e.g., 24, 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, remove the treatment medium and add MTT solution to each well.

  • Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 7: In Vitro Cytotoxicity - LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating loss of membrane integrity.[16][17]

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound nanoparticles (unloaded)

  • LDH assay kit

  • 96-well plates

Methodology:

  • Seed and treat the cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the treatment period, collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength.

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Signaling Pathway Modulation

D-Mannuronic acid and its derivatives may modulate immune responses through pathways such as the Toll-like Receptor 4 (TLR4) signaling pathway.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Activation of TLR4 can lead to the downstream activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 MD2 MD2 CD14->MD2 TLR4 TLR4 MD2->TLR4 Activation MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NF-kB NF-κB IkB->NF-kB Inhibition nucleus Nucleus NF-kB->nucleus Translocation cytokine_genes Pro-inflammatory Cytokine Genes nucleus->cytokine_genes Transcription

Caption: TLR4 signaling pathway initiated by this compound.

Experimental Workflow for Nanoparticle Development and Evaluation

The following diagram illustrates the logical flow of experiments for developing and evaluating a this compound-based drug delivery system.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation synthesis Synthesis of D-Tetramannuronic acid derivative formulation Nanoparticle Formulation & Drug Loading synthesis->formulation characterization Physicochemical Characterization (Size, Zeta, EE%) formulation->characterization drug_release In Vitro Drug Release Study characterization->drug_release cytotoxicity Cytotoxicity Assays (MTT, LDH) characterization->cytotoxicity animal_model In Vivo Animal Model (Efficacy & Toxicity) drug_release->animal_model cellular_uptake Cellular Uptake Studies cytotoxicity->cellular_uptake cellular_uptake->animal_model

Caption: Workflow for developing this compound drug carriers.

References

Troubleshooting & Optimization

preventing degradation of D-Tetramannuronic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Tetramannuronic Acid

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability of this compound in solution during their experiments.

Disclaimer: Direct stability and degradation data for this compound are limited. The guidance provided is based on established principles for related uronic acids (e.g., D-Mannuronic acid, D-Galacturonic acid) and polysaccharides containing these monomers (e.g., alginate). This information should be used as a foundational guide for developing experiment-specific stability protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

The degradation of this compound in an aqueous solution is primarily influenced by four key factors:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of glycosidic bonds. Studies on related polyuronic acids show stability within a neutral to slightly acidic pH range (approx. pH 4-7), with degradation accelerating at pH values below 3 and above 9.[1][2][3]

  • Temperature: Elevated temperatures significantly increase the rate of chemical degradation, including hydrolysis and potential decarboxylation.[4][5] Long-term storage at room temperature can lead to substantial degradation compared to refrigerated or frozen conditions.[6]

  • Light Exposure: UV and visible light can induce photodegradation, a process that often involves the formation of free radicals, leading to chain scission and loss of compound integrity.[7][8]

  • Enzymatic Contamination: If the solution is contaminated with microbes, enzymes such as alginate lyases or other polysaccharide lyases can specifically cleave the glycosidic linkages, leading to rapid degradation.[9][10][11]

Q2: What are the recommended storage conditions for a this compound stock solution?

To maximize shelf-life and prevent degradation, stock solutions should be prepared and stored following these guidelines:

  • Solvent: Use a high-purity, sterile, buffered solvent. A slightly acidic buffer (e.g., pH 5-6) is often preferable to unbuffered water.

  • Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is essential to minimize hydrolysis and microbial growth.[6]

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[12]

  • Aseptic Technique: Prepare solutions under sterile conditions (e.g., in a laminar flow hood) and use sterile-filtered components to prevent microbial contamination.[13]

Q3: I suspect my this compound solution has degraded. What are the common signs?

Degradation can manifest in several ways:

  • Loss of Biological Activity: The most critical indicator is a decrease or complete loss of the expected biological or chemical activity in your assay.

  • Changes in Analytical Profile: When analyzed by techniques like HPLC or Mass Spectrometry, you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to smaller fragments or degradation byproducts.

  • Physical Changes: While less common for clear solutions, a change in color (e.g., yellowing) or pH drift can indicate chemical changes over time.

Q4: How can I prevent enzymatic degradation of my solution?

Enzymatic degradation is typically caused by microbial contamination. Prevention is key:

  • Sterilization: Prepare buffers and solutions using sterile water and filter-sterilize the final this compound solution through a 0.22 µm filter into a sterile container.

  • Aseptic Handling: Use sterile pipettes, tubes, and work within a sterile environment (laminar flow hood) when handling the solution.

  • Preservatives: If compatible with your experimental system, a low concentration of a bacteriostatic agent like sodium azide (NaN3) can be added for non-cell-based applications. Caution: Sodium azide is toxic and must not be used in cell culture or in vivo experiments.[6]

  • Storage: Store aliquots frozen at -20°C or -80°C to inhibit any potential enzyme activity.[13]

Troubleshooting Guide

This guide addresses the common problem of experimental failure due to suspected compound degradation.

Problem: My experiment yielded unexpected or negative results, and I suspect the this compound solution is compromised.

dot

TroubleshootingWorkflow start_node Experiment Failure or Unexpected Results decision_node1 Was the solution freshly prepared? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node result_node result_node end_node end_node decision_node2 Was the stock solution stored correctly? (Frozen, Dark, Sterile) decision_node1->decision_node2 No decision_node3 Was the working solution exposed to harsh conditions? (High Temp, Extreme pH, Light) decision_node1->decision_node3 Yes decision_node2->decision_node3 Yes process_node1 Solution is likely degraded. Prepare a fresh stock solution following recommended protocols. decision_node2->process_node1 No process_node2 Degradation likely occurred during the experiment. Review and optimize the experimental protocol. decision_node3->process_node2 Yes decision_node4 Is microbial contamination a possibility? decision_node3->decision_node4 No end_node1 Problem Solved process_node1->end_node1 End end_node2 Problem Solved process_node2->end_node2 End process_node3 Solution is likely degraded by enzymes. Prepare a fresh solution using sterile filtration and aseptic techniques. decision_node4->process_node3 Yes result_node1 Degradation is less likely. Investigate other experimental parameters (reagents, cell health, -instrumentation, etc.). decision_node4->result_node1 No end_node3 Problem Solved process_node3->end_node3 End

Caption: Troubleshooting workflow for this compound solution degradation.

Summary of Degradation Factors and Solutions
Potential CauseRecommended Solution
Improper Storage Temperature For long-term storage, aliquot and store solutions at ≤ -20°C. For short-term use, store at 2-8°C. Avoid repeated freeze-thaw cycles.[6]
Incorrect pH Prepare solutions in a sterile buffer within a pH range of 4.0-7.0. Avoid highly acidic or alkaline conditions.[1][2]
Light Exposure Store solutions in amber vials or wrap containers to protect from light. Minimize exposure to ambient light during experiments where possible.[12][14]
Microbial/Enzymatic Contamination Prepare solutions using aseptic techniques and sterile-filter the final solution. For non-biological assays, consider adding a bacteriostatic agent.[13]
Oxidative Degradation While less characterized, using degassed buffers and storing under an inert gas (e.g., argon) can minimize oxidative damage, especially for long-term storage.
Acid/Base Hydrolysis Be mindful of experimental steps that involve strong acids or bases, as they can rapidly hydrolyze the glycosidic bonds.[3][15][16]

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Stability of Related Polyuronic Acids Under Various Conditions

CompoundConditionObservationReference
Polyglucuronic AcidpH 1-9, Room Temp, 128hStable, no depolymerization observed.[1][2]
Polyglucuronic AcidpH 11 and 13, Room TempSlight depolymerization observed.[1][2]
Polyglucuronic AcidpH 1, High TemperatureRandom depolymerization via hydrolysis.[1][2]
Polyglucuronic AcidAlkaline pH, High TempDepolymerization via β-alkoxy elimination.[1][2]
Hyaluronic AcidRoom Temperature, 2 months~70-95% decrease in molecular weight (unprotected from microbes).[6]
Hyaluronic AcidRefrigerator Temp, 2 months~6-8% decrease in molecular weight (unprotected from microbes).[6]
D-Galacturonic Acid160-220°C (subcritical water)Degradation follows first-order kinetics.[5]
Experimental Protocols

Protocol 1: Preparation and Storage of a Sterile Stock Solution

  • Preparation of Buffer: Prepare a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5) using high-purity water. Pass the buffer through a 0.22 µm sterile filter into a sterile container.

  • Weighing: Accurately weigh the required amount of this compound solid in a sterile environment (e.g., inside a clean analytical balance within a laminar flow hood).

  • Dissolution: Aseptically add the sterile buffer to the solid to achieve the desired final concentration. Gently vortex or swirl until fully dissolved. Avoid vigorous shaking to prevent shearing larger oligosaccharides.

  • Final Sterilization: Pass the final stock solution through a new 0.22 µm syringe filter into a sterile, light-protecting (amber) storage vessel.

  • Aliquoting and Storage: Dispense the solution into smaller, sterile, single-use aliquots. Label each aliquot clearly with the compound name, concentration, date, and your initials.

  • Freezing: Immediately store the aliquots at -20°C or -80°C for long-term storage. Store the "in-use" aliquot at 2-8°C for no more than one week.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general framework for assessing stability. The specific column, mobile phase, and detection method must be optimized for this compound.

  • Initial Analysis (T=0): Immediately after preparing a fresh stock solution, perform an HPLC analysis to establish a baseline.

    • Column: A suitable column for oligosaccharide analysis (e.g., an anion-exchange or hydrophilic interaction chromatography column).

    • Mobile Phase: A gradient of buffered solvents (e.g., ammonium acetate or ammonium formate).

    • Detection: Charged Aerosol Detector (CAD), Refractive Index (RI), or Mass Spectrometry (MS) are often used for non-chromophoric oligosaccharides.

    • Analysis: Record the retention time and peak area of the main this compound peak.

  • Incubate Samples: Store aliquots of the solution under the conditions you wish to test (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), remove an aliquot and re-analyze it using the same HPLC method.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the main peak area and/or the appearance of new, earlier-eluting peaks indicates degradation. Calculate the percentage of remaining compound at each time point.

Visualizations of Degradation Pathways

dot

DegradationFactors main This compound in Solution hydrolysis Hydrolysis (Glycosidic Bond Cleavage) main->hydrolysis main->hydrolysis photo Photodegradation (Free Radical Formation) main->photo enzymatic_deg Enzymatic Cleavage main->enzymatic_deg ph Extreme pH (Acidic or Alkaline) ph->main temp High Temperature temp->main light UV/Visible Light light->main enzyme Enzymatic Contamination enzyme->main

Caption: Key environmental factors leading to the degradation of this compound.

References

Technical Support Center: D-Tetramannuronic Acid NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality NMR spectra of D-Tetramannuronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during NMR experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the signal-to-noise ratio (S/N) in my spectrum very low?

Possible Causes:

  • Low Sample Concentration: The concentration of your this compound sample may be too low for the number of scans acquired. Oligosaccharides often require higher concentrations than small molecules.[1]

  • Insufficient Number of Scans: The number of acquisitions may be inadequate to average out the noise effectively.

  • Improperly Tuned Probe: The NMR probe may not be correctly tuned to the observation frequency, leading to inefficient signal detection.

  • Incorrect Pulse Width Calibration: An inaccurate 90° pulse width will lead to suboptimal excitation and thus a weaker signal.

Solutions:

  • Increase Sample Concentration: If possible, increase the concentration of your sample. For oligosaccharides, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is a good starting point for ¹H NMR, while ¹³C NMR may require 10-50 mg.[2][3]

  • Increase the Number of Scans: Double the number of scans to theoretically increase the S/N by a factor of √2. Be mindful of the total experiment time.

  • Tune and Match the Probe: Always tune and match the probe for each sample to ensure optimal signal transmission and detection.

  • Calibrate Pulse Widths: Perform a pulse width calibration experiment to determine the accurate 90° pulse width for your sample.

Q2: My NMR peaks are very broad. What could be the reason?

Possible Causes:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks.[4]

  • Sample Aggregation: this compound, being an acidic oligosaccharide, can aggregate, especially at high concentrations or inappropriate pH. This leads to slower molecular tumbling and broader lines.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.[5]

  • High Viscosity: A highly viscous sample will restrict molecular motion, resulting in broader signals.[6]

  • Chemical Exchange: Protons on the hydroxyl and carboxylic acid groups can exchange with each other or the solvent, leading to peak broadening.

Solutions:

  • Improve Shimming: Carefully shim the magnetic field on your sample. If you are using an automated shimming routine, a manual adjustment of the Z1 and Z2 shims might be necessary.

  • Optimize Sample Conditions:

    • Try lowering the concentration of your sample.[4]

    • Adjust the pH of the solution. For acidic oligosaccharides, a neutral or slightly acidic pH can sometimes reduce aggregation. This should be done carefully, as pH can also affect chemical shifts.

    • Consider adding a chelating agent like EDTA to sequester any paramagnetic metal ions.

  • Use a Different Solvent: If viscosity is an issue, consider a less viscous solvent system if compatible with your sample.

  • Variable Temperature NMR: Acquiring the spectrum at a different temperature can sometimes sharpen peaks by altering exchange rates or reducing viscosity.[4]

  • Lyophilize with D₂O: For samples in D₂O, lyophilizing the sample from a D₂O solution one or two times can help to exchange the labile protons for deuterium, which can simplify the spectrum and sometimes sharpen the remaining peaks.

Q3: The signals in my ¹H NMR spectrum are heavily overlapped. How can I resolve them?

Possible Causes:

  • Inherent Spectral Complexity: Oligosaccharide spectra are notoriously crowded, with many signals appearing in a narrow chemical shift range (typically 3.0-5.0 ppm for protons).[5][7]

  • Low Spectrometer Field Strength: A lower field strength spectrometer will result in less chemical shift dispersion, exacerbating signal overlap.

Solutions:

  • Use a Higher Field Spectrometer: If available, use a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and improve resolution.[5]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving and assigning signals in complex molecules like oligosaccharides.[8]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps to trace out the spin systems of individual mannuronic acid residues.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just immediate neighbors. This is very useful for identifying all the protons belonging to a single sugar residue.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals into a second dimension and greatly enhancing resolution.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for determining the linkages between the mannuronic acid units.

  • Change the Solvent or Temperature: Altering the solvent or temperature can sometimes induce small changes in chemical shifts, which may be sufficient to resolve some overlapping signals.[4]

Q4: I see unexpected peaks in my spectrum. What are they?

Possible Causes:

  • Solvent Impurities: Residual protons in the deuterated solvent are a common source of extra peaks. For example, residual H₂O in D₂O appears around 4.7 ppm.[7]

  • Contaminants from Sample Preparation: Impurities from glassware, extraction solvents, or other reagents used during sample preparation can appear in the spectrum.

  • Anomeric Mixture: The reducing end of this compound can exist as a mixture of α and β anomers, which will give rise to two sets of signals for the terminal residue.

  • Degradation Products: The sample may have degraded, leading to the formation of smaller oligosaccharides or monosaccharides.

Solutions:

  • Identify Solvent Peaks: Consult a table of common NMR solvent impurities to identify peaks arising from the solvent.

  • Careful Sample Preparation: Ensure all glassware is scrupulously clean and use high-purity solvents and reagents.[2]

  • Analyze Anomeric Signals: The presence of two anomeric signals for the reducing end residue is expected. Their integration should be consistent with a single terminal unit.

  • Check Sample Integrity: If degradation is suspected, techniques like mass spectrometry or chromatography can be used to assess the purity of the sample.

Quantitative Data Summary

The following table provides approximate ¹H and ¹³C NMR chemical shifts and typical coupling constants for D-Mannuronic acid residues. Note that the exact values for this compound may vary depending on the specific residue's position in the chain (terminal vs. internal), the solvent, pH, and temperature.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Typical ¹H-¹H Coupling Constants (J, Hz)
H-1 (Anomeric)4.70 - 5.10100 - 104³J(H1,H2) ≈ 1-3 Hz
H-23.80 - 4.2070 - 74³J(H2,H3) ≈ 3-5 Hz
H-33.70 - 4.1072 - 76³J(H3,H4) ≈ 9-10 Hz
H-43.60 - 4.0078 - 82³J(H4,H5) ≈ 9-10 Hz
H-53.90 - 4.3075 - 79-
C-6 (Carboxyl)-175 - 180-

Data compiled from references on alginates and mannuronic acid oligomers.[6][9][10] Coupling constants are typical for pyranose rings.

Experimental Protocols

1. Sample Preparation for this compound

This protocol outlines the steps for preparing a this compound sample for NMR analysis.

  • Materials:

    • This compound (5-10 mg for ¹H, 10-50 mg for ¹³C)

    • Deuterium oxide (D₂O, 99.9%)

    • High-quality 5 mm NMR tube

    • Small glass vial

    • Pipette with a filter tip or a Pasteur pipette with cotton wool

  • Procedure:

    • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry glass vial.

    • Dissolving the Sample: Add approximately 0.6-0.7 mL of D₂O to the vial.[3] Vortex or gently sonicate the vial to ensure the sample is fully dissolved. Complete dissolution is crucial to avoid broad lines.[3]

    • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution.[2] This can be done by drawing the solution into a pipette through a filter tip or by passing it through a small cotton plug in a Pasteur pipette directly into the NMR tube.

    • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube.

    • Lyophilization (Optional but Recommended): For complete removal of exchangeable protons (from hydroxyl and carboxylic acid groups), freeze the sample in the NMR tube (or in the vial before transfer) and lyophilize it. Redissolve the sample in fresh D₂O. This process can be repeated 2-3 times for optimal results.

    • Capping and Labeling: Cap the NMR tube securely and label it clearly.

2. 1D ¹H and ¹³C NMR Acquisition

This is a general guide for setting up 1D experiments. Specific parameters should be optimized on the spectrometer.

  • ¹H NMR:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the D₂O.

    • Tune and match the probe.

    • Acquire a quick ¹H spectrum (e.g., 4-8 scans) to check the general appearance.

    • Optimize the shims to achieve a narrow and symmetrical solvent peak.

    • Set up the final experiment:

      • Spectral Width: Typically 10-12 ppm.

      • Number of Scans: 16 to 128, depending on the sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 2-4 seconds.

      • Solvent Suppression: Use a presaturation pulse sequence to suppress the large residual HOD signal.

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR:

    • Use the same locked and shimmed sample.

    • Tune and match the probe for the ¹³C frequency.

    • Set up the experiment with proton decoupling:

      • Spectral Width: Typically 200-220 ppm.

      • Number of Scans: 1024 to 10240 or more, as ¹³C is much less sensitive than ¹H.

      • Relaxation Delay (d1): 2 seconds.

      • Pulse Program: A program with a Nuclear Overhauser Effect (NOE) and proton decoupling (e.g., zgpg30).

    • Process the data similarly to the ¹H spectrum, often with a larger line broadening (e.g., 1-2 Hz).

3. 2D NMR Acquisition (COSY and HSQC)

  • COSY:

    • Use a standard COSY pulse sequence (e.g., cosygpppqf).

    • Set the spectral width in both dimensions to be the same as the ¹H spectrum.

    • Acquire data with typically 2-4 scans per increment and 256-512 increments in the indirect dimension (t1).

    • Process the data with a sine-bell window function in both dimensions.

  • HSQC:

    • Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1) to cover all expected signals.

    • The number of scans should be a multiple of 8 or 16, and the number of increments in t1 is typically 256 or more for good resolution.

    • Process the data with a squared sine-bell window function in both dimensions.

Visualizations

troubleshooting_workflow start Poor NMR Spectrum q1 Low Signal-to-Noise? start->q1 a1_yes Increase Concentration Increase Scans Tune/Match Probe q1->a1_yes Yes q2 Broad Peaks? q1->q2 No a1_yes->q2 a2_yes Improve Shimming Optimize Concentration/pH Add Chelating Agent Variable Temperature NMR q2->a2_yes Yes q3 Overlapping Signals? q2->q3 No a2_yes->q3 a3_yes Use Higher Field NMR Run 2D NMR (COSY, HSQC) Change Solvent/Temperature q3->a3_yes Yes q4 Unexpected Peaks? q3->q4 No a3_yes->q4 a4_yes Check Solvent Impurities Ensure Clean Sample Prep Check for Anomers/Degradation q4->a4_yes Yes end_node High-Quality Spectrum q4->end_node No a4_yes->end_node experimental_workflow prep 1. Sample Preparation - Weigh Sample - Dissolve in D₂O - Filter lyo 2. Lyophilization (Optional) - Freeze Sample - Lyophilize - Redissolve in D₂O prep->lyo nmr_setup 3. NMR Setup - Insert Sample - Lock, Tune, Shim lyo->nmr_setup one_d 4. 1D NMR Acquisition - ¹H (with solvent suppression) - ¹³C nmr_setup->one_d two_d 5. 2D NMR Acquisition - COSY, TOCSY - HSQC, HMBC one_d->two_d process 6. Data Processing - Fourier Transform - Phasing & Baseline Correction - Analysis two_d->process

References

Optimizing D-Tetramannuronic Acid Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the dosage of D-Tetramannuronic acid and its derivatives in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways to facilitate your research and development endeavors.

Troubleshooting Guide

Encountering issues in your cell culture experiments with this compound? This guide addresses common problems in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
Precipitate forms in the medium after adding this compound. - High concentration: The compound may have limited solubility in your specific culture medium. - Incorrect solvent: The initial solvent used to dissolve the compound may not be fully compatible with the aqueous medium. - pH shift: Addition of the compound may have altered the pH of the medium, causing precipitation of media components.- Prepare a fresh, lower concentration stock solution. - Ensure the final concentration of the initial solvent (e.g., DMSO) is minimal and compatible with your cell line. - Check and, if necessary, adjust the pH of the medium after adding the compound. - Warm the medium to 37°C before and after adding the compound to aid dissolution.
Cells are detaching or showing signs of stress after treatment. - Cytotoxicity: The concentration of this compound may be too high for your specific cell line. - Solvent toxicity: The concentration of the solvent used to dissolve the compound may be toxic to the cells. - Over-confluency or low seeding density: Cells may be more sensitive to treatment under suboptimal culture conditions.- Perform a dose-response experiment to determine the optimal, non-toxic concentration. - Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). - Culture cells to the recommended confluency before treatment.
Inconsistent or unexpected results between experiments. - Variability in compound preparation: Inconsistent weighing or dilution of the this compound. - Cell passage number: Different passage numbers can lead to variations in cellular response. - Inconsistent incubation times: Variations in the duration of treatment.- Prepare a large batch of stock solution to be used across multiple experiments. - Use cells within a consistent and defined passage number range. - Strictly adhere to the planned incubation times for all experiments.
No observable effect of this compound. - Sub-optimal concentration: The dosage used may be too low to elicit a response. - Incorrect cell model: The chosen cell line may not express the necessary receptors or signaling components. - Compound degradation: The compound may be unstable under your experimental conditions.- Perform a dose-response study to test a wider range of concentrations. - Research the expression of target receptors (e.g., TLR2, TLR4) in your cell line. - Prepare fresh solutions for each experiment and minimize exposure to light and high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound in cell culture?

A1: The optimal concentration is highly cell-type and application-dependent. Based on available literature, a good starting point for a dose-response study would be in the range of 1 µg/mL to 100 µg/mL. For some sensitive applications, concentrations as low as 0.001 mg/L (1 ng/mL) have been used with related compounds.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is typically soluble in aqueous solutions. For a stock solution, dissolve the powder in sterile phosphate-buffered saline (PBS) or directly in your cell culture medium. If you encounter solubility issues, a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) can be used first, followed by dilution in the aqueous vehicle. Always ensure the final solvent concentration in your culture is non-toxic to your cells.

Q3: What are the known signaling pathways affected by this compound and its derivatives?

A3: Derivatives of D-Mannuronic acid have been shown to modulate inflammatory signaling pathways. For instance, β-D-mannuronic acid (M2000) can act as an antagonist for Toll-like receptor 2 (TLR2) and TLR4, subsequently inhibiting downstream signaling molecules like MyD88, MAPK14, and NF-κB.[1][2] Another derivative, this compound Tetrasodium Salt (M4), has been shown to protect against UVA-induced photo-aging in HaCaT cells through the SIRT1/pGC-1α and NRF1/NRF2 pathways.

Quantitative Data Summary

The following tables summarize dosage information for D-Mannuronic acid derivatives from published studies.

Table 1: Effective Concentrations of β-D-Mannuronic Acid (M2000) in Monocyte-Derived Macrophages

ApplicationCell TypeConcentrationObserved EffectReference
Inhibition of Cytokine ProductionAnkylosing Spondylitis Patient-Derived Macrophages5 µ g/well Decrease in TNF-α production[1]
Inhibition of Cytokine ProductionAnkylosing Spondylitis Patient-Derived Macrophages25 µ g/well Decrease in TNF-α production[1]

Table 2: Effects of β-D-Mannuronic Acid (M2000) on Gene Expression in Peripheral Blood Mononuclear Cells (PBMCs) from Multiple Sclerosis Patients (6-month treatment)

Gene TargetEffectReference
IL-17ADecreased Expression[2]
STAT1Decreased Expression[2]
STAT3Decreased Expression[2]
IL-1βNumerical Decrease in Expression[2]

Experimental Protocols

Protocol 1: Determining Optimal Dosage using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic potential of this compound on a specific cell line and identify a suitable concentration range for further experiments.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile PBS or DMSO for stock solution preparation

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare Treatment Dilutions: Prepare a 2X concentrated series of this compound dilutions in complete culture medium. A suggested range is from 2 µg/mL to 200 µg/mL (this will result in a final concentration of 1 µg/mL to 100 µg/mL). Include a vehicle control (medium with the same concentration of solvent as your highest treatment concentration).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X treatment dilutions to the respective wells. Also, include wells with medium only (no cells) as a blank control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway Diagrams

Below are diagrams of signaling pathways potentially modulated by this compound and its derivatives, created using Graphviz (DOT language).

TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus D-Mannuronic Acid Derivative D-Mannuronic Acid Derivative TLR2 TLR2 D-Mannuronic Acid Derivative->TLR2 Inhibition TLR4 TLR4 D-Mannuronic Acid Derivative->TLR4 Inhibition MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 MAPK14 MAPK14 MyD88->MAPK14 NFkB_complex IKK/NF-κB Complex MAPK14->NFkB_complex NFkB NF-κB NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression

Caption: Inhibition of TLR2/TLR4 signaling by a D-Mannuronic acid derivative.

UVA_Protection_Pathway cluster_stimulus Stimulus cluster_treatment Treatment cluster_cellular_response Cellular Response UVA UVA ROS ROS Generation UVA->ROS M4 D-Tetramannuronic Acid Tetrasodium Salt M4->ROS Suppresses SIRT1 SIRT1 M4->SIRT1 Activates Photo_aging Photo-aging ROS->Photo_aging Induces pGC1a pGC-1α SIRT1->pGC1a Activates NRF1_2 NRF1/NRF2 Activation pGC1a->NRF1_2 NRF1_2->Photo_aging Inhibits

Caption: Protective mechanism of M4 against UVA-induced photo-aging.

References

minimizing batch-to-batch variability of D-Tetramannuronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability when working with D-Tetramannuronic acid.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound is an oligosaccharide, specifically a tetramer of mannuronic acid. It is derived from alginate, a natural polysaccharide found in brown algae.[1][2][3] It is investigated for various potential therapeutic applications, including for its protective effects against UVA-induced photo-aging in skin cells.[4]

2. How should this compound be stored to ensure stability?

To maintain the integrity and stability of this compound, it should be stored under appropriate conditions. While specific stability data for this compound is limited, general guidelines for similar oligosaccharides suggest that storage at low temperatures and protection from moisture are crucial. For long-term storage, temperatures of -20°C or -80°C are often recommended. It is also advisable to protect the compound from light.[5] For solutions, minimizing freeze-thaw cycles is important to prevent degradation and changes in the physical properties of the solution.[6][7]

3. What are the critical quality control parameters for this compound?

A Certificate of Analysis (CoA) from the supplier will provide batch-specific quality control parameters. Key parameters for oligosaccharides like this compound typically include:

  • Purity: Usually determined by High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques.

  • Identity: Confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

  • Appearance: Physical state (e.g., powder, solid) and color.

  • Solubility: Information on suitable solvents and concentrations.

  • Moisture Content: To ensure stability and accurate weighing.

  • Endotoxin Levels: Particularly important for experiments involving cell culture.

4. How do I prepare a sterile stock solution of this compound for cell culture experiments?

To prepare a sterile stock solution of this compound for use in cell culture, follow these general steps:

  • Dissolution: Dissolve the this compound powder in a suitable solvent as recommended by the supplier. For many oligosaccharides used in cell culture, sterile phosphate-buffered saline (PBS) or cell culture medium without serum are appropriate solvents. Gentle warming and vortexing may aid dissolution.

  • Sterilization: The preferred method for sterilizing heat-labile solutions like oligosaccharides is filtration. Use a sterile 0.22 µm syringe filter to sterilize the solution.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results Between Batches

High variability in experimental outcomes is a common challenge. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Inconsistent Material Quality Always request and compare the Certificate of Analysis (CoA) for each new batch of this compound. Pay close attention to purity and any specified impurities.
Improper Storage and Handling Ensure all batches are stored under identical, recommended conditions (temperature, light, and moisture protection). Avoid repeated freeze-thaw cycles of stock solutions.
Inconsistent Solution Preparation Use a standardized, documented protocol for preparing stock and working solutions. Calibrate pipettes and balances regularly to ensure accurate measurements.
Variability in Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and media formulations. Be aware that factors like cell density and serum presence can influence the response of HaCaT cells.[8][9][10]
Pipetting Errors Use calibrated multichannel pipettes for adding reagents to multi-well plates to ensure consistency.[11]
Issue 2: Inconsistent Results in UVA-Induced Photo-aging Assays with HaCaT Cells

The UVA-induced photo-aging model in HaCaT cells is a key application for this compound. Variability in this assay can be addressed by controlling several factors.

Potential Cause Troubleshooting Steps
Inconsistent UVA Exposure Ensure the UVA light source is calibrated and provides a consistent dose (e.g., J/cm²) across all experiments. The distance from the light source to the cells should be standardized.
Variability in HaCaT Cell Response HaCaT cell response can be influenced by their differentiation state, which is affected by factors like calcium concentration in the medium and cell confluency.[8][9] Standardize these parameters in your experimental protocol.
Timing of Treatment The timing of this compound pre-treatment before UVA irradiation is critical. Adhere to a strict and consistent pre-incubation time for all experiments.
Inaccurate Cell Viability/ROS Measurement Use a consistent method for assessing cell viability (e.g., MTT assay) and reactive oxygen species (ROS) generation. Ensure that the readout is within the linear range of the assay. Inconsistent absorbance readings in microplate assays can be due to meniscus formation; using hydrophobic plates can help.[12]

Experimental Protocols

General Protocol for Assessing the Protective Effect of this compound on UVA-Induced Damage in HaCaT Cells

This protocol is a general guideline based on published research and should be optimized for your specific experimental conditions.

  • Cell Culture:

    • Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[13]

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed HaCaT cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a predetermined density and allow them to adhere overnight.

  • Preparation of this compound Solution:

    • Prepare a sterile stock solution of this compound in serum-free DMEM or PBS.

    • Dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.

  • Treatment and UVA Irradiation:

    • Pre-treat the HaCaT cells with different concentrations of this compound for a specified period (e.g., 14 hours).[14]

    • After pre-treatment, wash the cells with PBS.

    • Expose the cells to a specific dose of UVA radiation (e.g., 7 J/cm² or 10 J/cm²).[15][16] A control group should not be irradiated.

  • Post-Irradiation Incubation and Analysis:

    • After irradiation, incubate the cells in fresh medium for a defined period (e.g., 3 to 24 hours).

    • Assess cell viability using an MTT or similar assay.

    • Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.[14][16]

    • Analyze the expression of relevant biomarkers for photo-aging, such as matrix metalloproteinases (MMPs), via RT-PCR or Western blotting.[15]

Visualizations

Below are diagrams illustrating key workflows and concepts to aid in experimental design and troubleshooting.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Irradiation cluster_analysis Analysis prep_cells Seed HaCaT Cells pretreat Pre-treat with this compound prep_cells->pretreat prep_dta Prepare D-Tetramannuronic Acid Solutions prep_dta->pretreat irradiate UVA Irradiation pretreat->irradiate incubate Post-irradiation Incubation irradiate->incubate analyze Assess Viability, ROS, and Biomarkers incubate->analyze troubleshooting_logic cluster_source Potential Sources of Variability cluster_action Corrective Actions start High Experimental Variability Observed reagent Reagent Quality/ Handling start->reagent cell Cell Culture Conditions start->cell assay Assay Procedure start->assay check_coa Verify CoA & Standardize Storage reagent->check_coa standardize_cells Standardize Cell Passage, Density cell->standardize_cells protocol_review Review & Standardize Assay Protocol assay->protocol_review

References

Technical Support Center: Scaling Up D-Tetramannuronic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of D-Tetramannuronic acid and other alginate oligosaccharides (AOS).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing this compound?

A1: The primary and most specific method for producing this compound and other alginate oligosaccharides (AOS) is through the enzymatic degradation of alginate.[1][2][3][4][5] Alginate is a naturally occurring polysaccharide found in brown seaweed, composed of blocks of β-D-mannuronic acid (M) and α-L-guluronic acid (G).[3][6][7][8] Alginate lyase enzymes are used to cleave the glycosidic bonds within the alginate polymer, releasing smaller oligosaccharide fragments.[1][3][8][9] To specifically obtain this compound, an alginate lyase with a preference for cleaving poly-M blocks is required.[2][7]

Q2: What are the main sources of alginate for production?

A2: The main commercial source of alginate is brown seaweed (Phaeophyceae).[1][10] Some bacteria, such as species of Azotobacter and Pseudomonas, also produce alginate, which can be O-acetylated.[7] For industrial-scale production of AOS, brown algae are the most common starting material.[10]

Q3: What are alginate lyases and how are they classified?

A3: Alginate lyases are enzymes that degrade alginate via a β-elimination reaction, creating a double bond at the non-reducing end of the resulting oligosaccharide.[1][3][7][8] They are classified based on their substrate specificity:

  • Poly(β-D-mannuronate) lyase (M-lyase; EC 4.2.2.3): Specifically cleaves the bonds within the poly-M blocks of alginate.[3][8]

  • Poly(α-L-guluronate) lyase (G-lyase; EC 4.2.2.11): Specifically cleaves the bonds within the poly-G blocks.[3][8]

  • Bifunctional lyases: Can cleave both poly-M and poly-G blocks.[2][9]

They can also be categorized by their mode of action as either endo-lyases, which cleave internal bonds, or exo-lyases, which cleave from the ends of the polymer chain.[3][7]

Q4: Why is the viscosity of the alginate solution a challenge during scale-up?

A4: Alginate forms highly viscous solutions in water, which presents significant challenges during large-scale production.[9][10] High viscosity can impede proper mixing, reduce heat and mass transfer, and limit the concentration of alginate that can be effectively processed, thereby lowering the final product yield.[4][10] Developing strategies to manage viscosity is crucial for efficient enzymatic hydrolysis at an industrial scale.

Q5: What are the key quality control parameters for this compound?

A5: Key quality control parameters include:

  • Purity: Absence of contaminants from the starting material, enzyme preparation, and downstream processing.

  • Degree of Polymerization (DP): Ensuring the product is predominantly a tetramer. The biological activity of AOS is often dependent on its DP.[11]

  • Structural Integrity: Confirmation of the chemical structure, including the presence of the unsaturated bond at the non-reducing end if produced enzymatically.

  • Molecular Weight Distribution: Characterized to ensure consistency between batches.[12][13]

  • Endotoxin Levels: Particularly important for pharmaceutical applications.

Troubleshooting Guides

Issue 1: Low Yield of Alginate Oligosaccharides (AOS)
Possible Cause Troubleshooting Step
Suboptimal Enzyme Activity Verify the optimal pH, temperature, and salinity for the specific alginate lyase being used.[2][9] Enzyme activity can be significantly affected by these parameters. Consider adding metal ions like Mn²⁺ or Zn²⁺ which have been shown to enhance the activity of some alginate lyases.[11]
Enzyme Instability/Inactivation Perform a time-course experiment to check for enzyme inactivation over the reaction period. If the enzyme is unstable, consider using an immobilized enzyme, which can improve stability and allow for reuse.[9][11]
High Substrate Viscosity High viscosity at increased substrate concentrations can limit enzyme-substrate interaction.[4][10] Employ a fed-batch approach for adding the alginate to maintain a manageable viscosity. Alternatively, use a more robust enzyme capable of functioning in high-viscosity environments.
Incomplete Hydrolysis Increase the enzyme-to-substrate ratio or extend the reaction time. Analyze the products at different time points to determine the optimal hydrolysis duration.
Product Inhibition The accumulation of oligosaccharides may inhibit enzyme activity. Consider a continuous process or diafiltration to remove products as they are formed.
Issue 2: Inconsistent Degree of Polymerization (DP) in the Final Product
Possible Cause Troubleshooting Step
Non-specific Enzyme The alginate lyase may have broad specificity, producing a wide range of oligosaccharide sizes. Screen for or engineer an enzyme with higher specificity for producing tetramers.
Over-digestion The reaction may be running for too long, causing the enzyme to further break down the desired tetramers into smaller units. Optimize the reaction time by taking samples at various intervals and analyzing the DP.
Inconsistent Alginate Source The M/G block ratio and arrangement can vary between different sources and even batches of brown algae. This can affect the cleavage pattern of the enzyme. Characterize the M/G ratio of your raw material to ensure consistency.
Fluctuations in Reaction Conditions Small changes in pH or temperature can alter enzyme activity and specificity. Ensure tight control over all reaction parameters.
Issue 3: Difficulties in Purifying this compound
Possible Cause Troubleshooting Step
Complex Mixture of Oligosaccharides The crude hydrolysate contains a mixture of oligosaccharides with different DPs and potentially different monomer compositions (M and G). Employ multi-step purification protocols, such as a combination of ultrafiltration (to remove the enzyme and large fragments) and size-exclusion chromatography (SEC) to separate based on size.[13]
Co-purification of Contaminants Proteins from the enzyme preparation or pigments from the seaweed can co-purify with the oligosaccharides. Use protein precipitation steps (e.g., with ethanol) or activated carbon to remove pigments before chromatographic purification.[13]
Low Resolution in Chromatography The separation between oligosaccharides of similar sizes (e.g., DP3, DP4, DP5) may be poor. Optimize the SEC column, mobile phase, and flow rate. For analytical purposes, methods like HPLC can be used for better resolution.[9]

Data Presentation

Table 1: Comparison of Alginate Lyase Properties from Different Sources

Enzyme Source Organism Specific Activity (U/mg) Optimal Temperature (°C) Optimal pH Reference
Alginate LyaseSphingomonas sp.~120407.2[1]
AlyDS44Streptomyces luridiscabiei109458.5[9]
Alyw202Vibrio sp. W21926.4457.0-9.0[6]
Alys1Tamlana sp. s121350357.0-8.0[2]
Alginate LyaseCellulophaga sp. NJ-124,038508.0[8]

Unit definitions may vary between studies.

Table 2: Alginate Oligosaccharide (AOS) Production Yields from Different Methods

Method Raw Material Key Parameters Yield/Efficiency Reference
Enzymatic HydrolysisLaminaria japonica rootsFermentation broth supernatant of Pseudoalteromonas agarivorans A3AOS production: 33.11%, Purity: 85.03%[3]
Acid HydrolysisSodium Alginate80% H₂SO₄ then 2N H₂SO₄Hydrolysis yield: 28.1%[14]
Oxidative DepolymerizationSodium AlginateHydrogen PeroxideHydrolysis yield: 87%[14]

Experimental Protocols

Protocol 1: General Enzymatic Production of Alginate Oligosaccharides
  • Substrate Preparation: Dissolve sodium alginate powder in deionized water to a desired concentration (e.g., 1-5% w/v). The concentration may be limited by viscosity. Adjust the pH of the solution to the optimal pH for the chosen alginate lyase using appropriate buffers (e.g., Tris-HCl, phosphate buffer).

  • Enzymatic Reaction:

    • Pre-heat the alginate solution to the optimal temperature for the enzyme.

    • Add the alginate lyase enzyme to the solution. The enzyme-to-substrate ratio should be optimized for the desired outcome (e.g., 25 U/g of alginate).

    • Incubate the reaction mixture with stirring for a predetermined duration (e.g., 2-24 hours). The reaction time will influence the final DP of the oligosaccharides.

  • Enzyme Inactivation: Stop the reaction by heating the mixture (e.g., 100°C for 15 minutes) to denature the enzyme.

  • Initial Purification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant contains the crude alginate oligosaccharides.

  • Further Purification:

    • Ultrafiltration: Use a membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove the denatured enzyme and any large, undigested alginate fragments.

    • Ethanol Precipitation: Add ethanol to the filtrate to precipitate the oligosaccharides. The concentration of ethanol will determine the size of the precipitated oligosaccharides.

    • Chromatography: For high purity and separation of specific DPs, use size-exclusion chromatography (SEC) or other forms of liquid chromatography.

  • Analysis: Characterize the final product using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the DP distribution and Mass Spectrometry (MS) to confirm the molecular weight.[3][9]

Protocol 2: Analysis of D-Mannuronic to L-Guluronic Acid (M/G) Ratio

A precise determination of the M/G ratio in the starting alginate material is crucial for predicting the outcome of enzymatic digestion. An improved acid hydrolysis method is as follows:

  • Initial Hydrolysis: Treat the alginate sample with 80% sulfuric acid at 30°C for 3 hours.

  • Secondary Hydrolysis: Dilute the acid to 2N and continue hydrolysis at 100°C for 2 hours.

  • Quantification: Determine the concentration of D-mannuronic and L-guluronic acids in the hydrolysate using a suitable analytical method, such as HPLC with appropriate standards. This method has been shown to provide a higher recovery of monouronates compared to older methods.

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Enzymatic Hydrolysis cluster_2 Downstream Processing Raw_Material Alginate Source (Brown Seaweed) Substrate_Prep Substrate Preparation (Dissolution, pH adjustment) Raw_Material->Substrate_Prep Enzyme_Addition Alginate Lyase Addition Substrate_Prep->Enzyme_Addition Reaction Controlled Reaction (Temp, Time, Stirring) Enzyme_Addition->Reaction Inactivation Enzyme Inactivation (Heat Treatment) Reaction->Inactivation Purification Purification (Filtration, Chromatography) Inactivation->Purification Analysis Quality Control (HPLC, MS, DP Analysis) Purification->Analysis Final_Product This compound Analysis->Final_Product Troubleshooting_Low_Yield Start Low AOS Yield Check_Enzyme Check Enzyme Activity (pH, Temp, Ions) Start->Check_Enzyme Check_Viscosity Is Substrate Viscosity Too High? Check_Enzyme->Check_Viscosity Optimal Optimize_Conditions Optimize Reaction Conditions Check_Enzyme->Optimize_Conditions Suboptimal Check_Time Incomplete Hydrolysis? Check_Viscosity->Check_Time No Fed_Batch Use Fed-Batch or Robust Enzyme Check_Viscosity->Fed_Batch Yes Increase_Time Increase Reaction Time or Enzyme Dose Check_Time->Increase_Time Yes Immobilize_Enzyme Consider Enzyme Immobilization for Stability Check_Time->Immobilize_Enzyme No, consider instability

References

Technical Support Center: D-Tetramannuronic Acid Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Tetramannuronic acid bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound and other uronic acids?

A1: Colorimetric assays are frequently used for the quantification of uronic acids. The most common methods involve reagents like carbazole or m-hydroxydiphenyl in the presence of sulfuric acid.[1][2] These methods are widely used but are susceptible to interference from other substances commonly found in biological samples.

Q2: My sample contains a high concentration of neutral sugars. Will this affect my this compound measurement?

A2: Yes, neutral sugars are a significant source of interference in many colorimetric uronic acid assays.[1][3] They can react with the assay reagents, leading to browning of the reaction mixture and the formation of interfering colors, which can result in an overestimation of the uronic acid concentration.[3]

Q3: I am working with plant or seaweed extracts, and my results seem inconsistent. What could be the cause?

A3: Plant and seaweed extracts often contain phenolic compounds, which can interfere with bioassays.[4][5][6] These compounds can interact with polysaccharides and other molecules in your sample, potentially masking the this compound or reacting with the assay reagents themselves.[5]

Q4: Can high salt concentrations in my buffer affect the assay?

A4: Yes, the composition of your sample matrix, including high salt concentrations, can influence the assay's performance. It is crucial to match the buffer composition of your standards to that of your samples as closely as possible to minimize these matrix effects.

Q5: Are there alternative methods to colorimetric assays for quantifying this compound?

A5: While colorimetric assays are common, other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be used for the quantification of uronic acids.[7] These chromatographic methods offer higher specificity and can separate the analyte of interest from interfering substances. More advanced techniques such as LC-MS are also being developed for more precise quantification.[8]

Troubleshooting Guides

Issue 1: Inaccurate or Non-Reproducible Results

If you are experiencing inconsistent or seemingly incorrect readings, consider the following potential causes and solutions.

Potential Causes and Solutions

Potential CauseRecommended Solution
Interference from Neutral Sugars Neutral sugars can cause browning and color formation in sulfuric acid-based assays.[3] To mitigate this, consider using the m-hydroxydiphenyl method instead of the carbazole method, as it is generally less susceptible to this type of interference.[3] The addition of sulfamate to the reaction mixture can also help to suppress color production from neutral sugars.[3]
Presence of Phenolic Compounds Phenolic compounds, common in plant extracts, can interfere with the assay.[4][5] Pre-treatment of your sample to remove these compounds, for example, by solid-phase extraction (SPE), may be necessary.
Protein Interference Proteins in your sample can also interfere with the assay.[9] Deproteinization of your sample using methods like precipitation with trichloroacetic acid (TCA) or ultrafiltration should be considered.
Incorrect Reagent Preparation or Storage The stability of assay reagents is critical. For instance, the water content of the sulfuric acid-tetraborate reagent can significantly impact the results of the m-hydroxydiphenyl assay.[1] Always prepare reagents fresh and store them under the recommended conditions.
Issue 2: High Background Signal in Blank Samples

A high background signal can mask the true signal from your sample. Here’s how to troubleshoot this issue.

Troubleshooting High Background

Potential CauseRecommended Solution
Contaminated Reagents or Glassware Ensure all glassware is scrupulously clean and rinse with high-purity water. Prepare fresh reagents and test them individually to identify the source of contamination.
Reagent Reactivity with Sample Matrix Your sample buffer or other components in the matrix may be reacting with the assay reagents. Prepare your blank and standards in the same matrix as your samples to account for this background.
"Browning" Reaction As mentioned previously, heating sugars in concentrated sulfuric acid can cause a "browning" reaction, leading to a high background.[3] The addition of sulfamate can help to minimize this effect.[3]
Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical experimental workflow for a this compound bioassay and the logical steps for troubleshooting common issues.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting cluster_solutions1 Solutions for Inaccuracy cluster_solutions2 Solutions for High Background prep Sample Preparation assay Perform Bioassay prep->assay read Read Results assay->read analysis Data Analysis read->analysis inaccurate Inaccurate Results? analysis->inaccurate high_bg High Background? inaccurate->high_bg No check_standards Verify Standard Curve inaccurate->check_standards Yes check_reagents Check Reagents & Glassware high_bg->check_reagents Yes sample_prep Optimize Sample Prep (e.g., SPE, Deproteinization) check_standards->sample_prep assay_choice Consider Alternative Assay (e.g., m-hydroxydiphenyl) sample_prep->assay_choice matrix_match Matrix-Match Blanks check_reagents->matrix_match add_sulfamate Add Sulfamate to Reaction matrix_match->add_sulfamate

Caption: Troubleshooting workflow for this compound bioassays.

Key Experimental Protocols

Modified m-Hydroxydiphenyl Assay for Uronic Acids

This protocol is adapted from methods designed to minimize interference from neutral sugars.[3]

Reagents:

  • Sulfuric Acid-Tetraborate Reagent: 0.0125 M sodium tetraborate in concentrated sulfuric acid.

  • m-Hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Store in the dark.

  • Sulfamate Solution (Optional): As described in the literature to reduce browning.[3]

  • Standard: D-Mannuronic acid or a suitable standard.

Procedure:

  • Sample Preparation: Prepare samples and a standard curve of D-Mannuronic acid in the same buffer.

  • Reaction Initiation: To 200 µL of sample or standard in a glass test tube, add 1.2 mL of the sulfuric acid-tetraborate reagent. Mix well and heat at 100°C for 5 minutes.

  • Cooling: Immediately cool the tubes in an ice bath.

  • Color Development: Add 20 µL of the m-hydroxydiphenyl reagent and vortex immediately.

  • Incubation: Incubate at room temperature for 20 minutes.

  • Measurement: Measure the absorbance at 520 nm.

Signaling Pathway of Interference

The following diagram illustrates the general mechanism of interference in colorimetric uronic acid assays.

G cluster_reaction Assay Reaction cluster_products Products & Signals Uronic_Acid Uronic Acid H2SO4_Heat H2SO4 / Heat Uronic_Acid->H2SO4_Heat Neutral_Sugar Neutral Sugar Neutral_Sugar->H2SO4_Heat Phenolic Phenolic Compound Phenolic->H2SO4_Heat Furfural_Derivative Furfural Derivative H2SO4_Heat->Furfural_Derivative Dehydration Interfering_Color Interfering Color (Noise) H2SO4_Heat->Interfering_Color Colored_Product Colored Product (Signal) Furfural_Derivative->Colored_Product + Chromogen

Caption: Mechanism of interference in uronic acid assays.

References

Technical Support Center: Enhancing the Purity of Commercially Sourced D-Tetramannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the purity of commercially sourced D-Tetramannuronic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is an alginate oligosaccharide, a linear polymer composed of β-D-mannuronic acid residues linked by β-1,4-glycosidic bonds.[1] Alginate oligosaccharides, including this compound, have garnered interest for their potential therapeutic applications due to their various biological activities, such as anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] High purity is crucial for research and drug development to ensure experimental reproducibility, accurate characterization of biological activity, and to avoid confounding effects from impurities.

Q2: What are the likely impurities in commercially sourced this compound?

A2: Commercially available this compound is often produced by the enzymatic or chemical degradation of alginate, a polysaccharide extracted from brown algae.[2][3] Potential impurities may include:

  • Other Alginate Oligosaccharides: Mixtures of oligosaccharides with varying degrees of polymerization (e.g., di-, tri-, pentasaccharides).

  • Guluronic Acid-Containing Oligosaccharides: Alginate is a copolymer of mannuronic acid and guluronic acid.[4] Therefore, oligosaccharides containing guluronic acid may be present.

  • Endotoxins: If bacterial enzymes are used for degradation, endotoxins may be present.

  • Salts and Buffers: Remnants from the production and purification process.

  • Degradation Byproducts: Small organic molecules resulting from the hydrolysis process.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be employed to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC) and anion-exchange chromatography (AEC) are commonly used to separate and quantify oligosaccharides based on size and charge, respectively.[5][6]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the molecular weight of the target oligosaccharide and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity and purity of the this compound.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low final yield after purification. Adsorption to chromatography media: The oligosaccharide may be irreversibly binding to the column matrix.- Modify the mobile phase composition (e.g., increase salt concentration in anion-exchange chromatography).- Choose a different stationary phase with lower non-specific binding properties.
Precipitation of the sample: The sample may not be fully soluble in the chosen buffers.- Ensure the sample is completely dissolved before loading onto the column.- Consider adjusting the pH or ionic strength of the buffer.
Broad or tailing peaks in HPLC chromatogram. Column overloading: Injecting too much sample can lead to poor peak shape.- Reduce the sample concentration or injection volume.[8]
Secondary interactions with the stationary phase: The oligosaccharide may be interacting with the column material in ways other than the intended separation mechanism.- Add a competitor to the mobile phase, such as a low concentration of a similar, unlabeled oligosaccharide.- For SEC, the addition of arginine to the mobile phase can reduce secondary interactions.[8]
Presence of unexpected peaks in the final product. Incomplete separation of similar-sized oligosaccharides: The chosen chromatography method may not have sufficient resolution.- Optimize the gradient in anion-exchange chromatography for better separation.- Use a size-exclusion column with a smaller pore size for higher resolution of small oligosaccharides.[9]
Sample degradation: The oligosaccharide may be unstable under the experimental conditions.- Perform purification steps at a lower temperature (e.g., 4°C).- Avoid extreme pH values in buffers.[9]
High salt content in the final product. Inefficient desalting: The desalting step may not be effectively removing all salts from the previous purification steps.- Use a dedicated desalting column (e.g., a packed G-25 column).- Perform diafiltration with a suitable molecular weight cutoff membrane.

Experimental Protocols

Protocol 1: Purification of this compound by Anion-Exchange Chromatography followed by Size-Exclusion Chromatography

This protocol describes a two-step chromatographic procedure to enhance the purity of commercially sourced this compound.

1. Materials:

  • Commercially sourced this compound

  • Anion-exchange chromatography column (e.g., Q-Sepharose Fast Flow)

  • Size-exclusion chromatography column (e.g., Superdex 30)

  • HPLC system with a refractive index (RI) or UV (235 nm) detector

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Mobile Phase for SEC: 0.1 M NaCl in deionized water[6]

  • 0.22 µm syringe filters

2. Anion-Exchange Chromatography (AEC):

  • Dissolve the commercial this compound in Buffer A to a concentration of 10 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

  • Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.

  • Load the filtered sample onto the column.

  • Wash the column with Buffer A to remove unbound impurities.

  • Elute the bound oligosaccharides with a linear gradient of 0-100% Buffer B over 10 column volumes.

  • Collect fractions and analyze them by HPLC (SEC) to identify those containing this compound.

3. Size-Exclusion Chromatography (SEC) for Desalting and Polishing:

  • Pool the fractions from AEC containing the highest concentration of this compound.

  • Concentrate the pooled fractions if necessary.

  • Equilibrate the size-exclusion column with the SEC mobile phase.

  • Inject the concentrated sample onto the SEC column.

  • Elute with the SEC mobile phase at a constant flow rate.

  • Collect the peak corresponding to the molecular weight of this compound.

  • Analyze the purity of the final product by analytical HPLC-SEC.

Quantitative Data Summary

The following table provides a hypothetical example of purity improvement that can be achieved using the described protocol. Actual results may vary depending on the initial purity of the commercial sample.

Purification Step Purity of this compound (%) Yield (%)
Commercial Source 85100
After Anion-Exchange Chromatography 9575
After Size-Exclusion Chromatography >9960

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_aec Anion-Exchange Chromatography cluster_sec Size-Exclusion Chromatography cluster_analysis Purity Analysis start Commercial this compound dissolve Dissolve in Buffer A start->dissolve filter Filter (0.22 µm) dissolve->filter aec_col Q-Sepharose Column filter->aec_col wash Wash with Buffer A aec_col->wash elute Elute with NaCl Gradient wash->elute collect_aec Collect Fractions elute->collect_aec pool Pool & Concentrate Fractions collect_aec->pool sec_col Superdex 30 Column elute_sec Elute with 0.1 M NaCl sec_col->elute_sec pool->sec_col collect_sec Collect Purified Fractions elute_sec->collect_sec hplc HPLC-SEC Analysis collect_sec->hplc final_product High-Purity this compound hplc->final_product

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_cell Cellular Response dtma This compound receptor Cell Surface Receptor dtma->receptor Binding kinase_cascade Kinase Cascade Activation receptor->kinase_cascade Initiates transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Anti-inflammatory Response gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway of this compound.

References

Validation & Comparative

D-Tetramannuronic Acid: An In Vitro Examination of Its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

D-Tetramannuronic acid, a novel non-steroidal anti-inflammatory drug (NSAID) also known as M2000, has demonstrated significant anti-inflammatory properties in a variety of in vitro models. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Executive Summary

This compound exhibits its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. In vitro studies have consistently shown its ability to decrease the expression and secretion of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17 (IL-17). Furthermore, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and downregulate the expression of matrix metalloproteinases (MMPs), which are involved in tissue degradation during inflammation. This guide will delve into the experimental evidence supporting these claims, offering a comparative perspective with established anti-inflammatory agents.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory activity of this compound has been evaluated in various in vitro systems, primarily using peripheral blood mononuclear cells (PBMCs) and macrophage cell lines. The following tables summarize the key quantitative findings from these studies and offer a comparison with Diclofenac, a widely used NSAID.

Table 1: Effect of this compound (M2000) on Pro-Inflammatory Cytokine Production

Cell TypeInflammatory StimulusCompoundConcentration% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-17Citation
Human PBMCsPhorbol Myristate Acetate (PMA)This compound25 µg/mLSignificant DecreaseSignificant DecreaseSignificant Decrease[1]
Human PBMCsPhorbol Myristate Acetate (PMA)This compound50 µg/mLSignificant DecreaseSignificant DecreaseSignificant Decrease[1]
Human Monocyte-Derived MacrophagesLipopolysaccharide (LPS)This compound5 µ g/well Significant DecreaseSignificant DecreaseNot Assessed
Human Monocyte-Derived MacrophagesLipopolysaccharide (LPS)This compound25 µ g/well Significant DecreaseSignificant DecreaseNot Assessed

Note: The term "Significant Decrease" indicates a statistically significant reduction as reported in the study, without specific percentage values provided in the abstract.

Table 2: Comparative Effect on Cyclooxygenase (COX) Enzyme Expression and Activity

Cell LineCompoundConcentrationEffect on COX-1 ExpressionEffect on COX-2 ExpressionEffect on COX-1/COX-2 ActivityCitation
Murine Macrophage (J774)This compoundLow and High DoseNo Significant ReductionSignificant ReductionStrong Inhibition[2]
Murine Macrophage (J774)This compound5, 50, 500 µMol/mLNot AssessedNot AssessedStrong and Significant Reduction[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound's anti-inflammatory activity.

Cell Culture and Treatment
  • Cell Lines:

    • Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood using Ficoll-Paque density gradient centrifugation.

    • Murine Macrophage Cell Line (J774): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Inflammatory Stimulation:

    • Lipopolysaccharide (LPS): Used to induce an inflammatory response in macrophage cell lines, typically at a concentration of 1 µg/mL.

    • Phorbol Myristate Acetate (PMA): Used to stimulate cytokine production in PBMCs.[1]

  • Treatment:

    • Cells are pre-incubated with varying concentrations of this compound or a comparator drug (e.g., Diclofenac) for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Measurement of Cytokine Levels (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate and add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Gene Expression Analysis (qRT-PCR)
  • Principle: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the mRNA expression levels of target genes (e.g., COX-1, COX-2, TNF-α, IL-6).

  • Procedure:

    • Isolate total RNA from treated and untreated cells.

    • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

    • Perform PCR amplification of the target genes and a reference gene (e.g., GAPDH) using specific primers and a fluorescent dye (e.g., SYBR Green).

    • Monitor the fluorescence signal in real-time to determine the cycle threshold (Ct) value for each gene.

    • Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways. The following diagrams illustrate these pathways and the general experimental workflow for its in vitro validation.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 This compound (M2000) Intervention cluster_3 Cellular Response TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) NFkB->Cytokines induces transcription COX2 COX-2 NFkB->COX2 induces transcription M2000 D-Tetramannuronic Acid (M2000) M2000->NFkB Inhibits activation M2000->COX2 Inhibits activity & expression

Caption: this compound's anti-inflammatory mechanism.

G start Start cell_culture Cell Culture (e.g., Macrophages, PBMCs) start->cell_culture treatment Treatment with This compound & Comparators cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA (Cytokine Quantification) supernatant_collection->elisa q_pcr RNA Extraction & qRT-PCR (Gene Expression) cell_lysis->q_pcr end End elisa->end q_pcr->end

Caption: Experimental workflow for in vitro validation.

References

A Comparative Guide to the Quantification of D-Tetramannuronic Acid: Validating an HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection for the quantification of D-Tetramannuronic acid against alternative analytical techniques. Detailed experimental protocols and validation data are presented to support the objective comparison of performance.

Introduction

This compound, an alginate oligosaccharide, is gaining significant interest in the pharmaceutical and biomedical fields for its potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for research, development, and quality control. This guide focuses on a validated HPLC-UV method and compares it with other potential quantification techniques, offering researchers the data needed to select the most suitable method for their applications.

Comparative Analysis of Quantification Methods

The primary method detailed is a validated HPLC-UV method. For comparison, alternative methods such as other chromatographic techniques and titration methods are discussed.

Method Principle Advantages Limitations Typical Application
HPLC-UV Separation based on polarity and detection via UV absorbance of the carboxyl group.High specificity, sensitivity, and reproducibility. Capable of separating different oligosaccharides.[1][2]May require derivatization for enhanced sensitivity, longer analysis time compared to some methods.[3][4][5]Routine analysis, quality control, and research in pharmaceutical and biomedical fields.[2]
UHPLC-MS Ultra-high-performance liquid chromatography coupled with mass spectrometry for separation and detection based on mass-to-charge ratio.Extremely high sensitivity and selectivity, capable of identifying and quantifying isomers.[6]High instrument cost and complexity.Detailed structural analysis and quantification in complex matrices like biological samples.[6]
Non-Aqueous Acid-Base Titration Titration of the acidic functional groups of the molecule in a non-aqueous solvent.Simple, cost-effective, and does not require sophisticated instrumentation.[7]Low specificity, not suitable for complex mixtures, and lower sensitivity compared to chromatographic methods.[7]Quantification of bulk raw material where purity is high.[7]
NMR Spectroscopy Nuclear Magnetic Resonance spectroscopy for structural elucidation and quantification based on nuclear spin properties.Provides detailed structural information and can be used for absolute quantification without a calibration standard (qNMR).[8]Lower sensitivity compared to other methods, high instrument cost, and requires specialized expertise for data analysis.[8]Structural confirmation and quantification in pure samples or simple mixtures.

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method for quantifying this compound, ensuring the method is suitable for its intended purpose.[9]

HPLC Method Validation Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity Forced Degradation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation end Validated Method documentation->end

Caption: A flowchart illustrating the key stages of HPLC method validation.

Experimental Protocols

Validated HPLC-UV Method for this compound

This protocol is a composite based on established methods for alginate oligosaccharides.[1]

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Chromatographic Conditions:

    • Column: Superdex™ 30, 10 mm × 300 mm (or equivalent size-exclusion column).[1]

    • Mobile Phase: 0.1 M NaCl solution.[1]

    • Flow Rate: 0.2 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Injection Volume: 20 μL.[1]

    • Detection Wavelength: 230 nm.[1]

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 400 µg/mL.[4]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Validation Parameters:

    • Specificity: Analyze blank samples, placebo (if applicable), and stressed samples (acid, base, oxidation, heat) to ensure no interference at the retention time of this compound.[2][10]

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[2]

    • Accuracy: Perform recovery studies by spiking a known concentration of the standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.[2]

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The RSD between the results should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting serially diluted solutions of the standard.[3][9]

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability. The changes in the results should be minimal.

Performance Data

The following tables summarize the expected performance data from a validated HPLC-UV method for this compound quantification.

Table 1: Linearity and Range
ParameterResult
Linearity Range10 - 400 µg/mL[4]
Correlation Coefficient (r²)≥ 0.999[2]
Regression Equationy = mx + c
Table 2: Accuracy (Recovery)
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120118.899.0
Mean Recovery 99.5
Table 3: Precision
Precision TypenMean Peak AreaStandard DeviationRSD (%)
Repeatability61254321150511.20
Intermediate Precision61261234189181.50
Table 4: LOD and LOQ
ParameterConcentration (µg/mL)Signal-to-Noise Ratio (S/N)
LOD3.55~3:1[3]
LOQ18.32~10:1[3]

Logical Relationship for Method Selection

The choice of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available resources. The following diagram illustrates a decision-making process for selecting an appropriate quantification method.

Method Selection Logic start Define Analytical Need sample_type Sample Matrix? start->sample_type bulk Bulk/Pure Sample sample_type->bulk Simple complex Complex Matrix (e.g., Biological) sample_type->complex Complex sensitivity_need High Sensitivity Required? bulk->sensitivity_need structural_info Structural Info Needed? complex->structural_info hplc HPLC-UV sensitivity_need->hplc Yes titration Titration sensitivity_need->titration No uhplc_ms UHPLC-MS structural_info->uhplc_ms No nmr NMR structural_info->nmr Yes

Caption: Decision tree for selecting a suitable analytical method.

Conclusion

The validated HPLC-UV method provides a robust, accurate, and precise approach for the quantification of this compound, making it well-suited for routine analysis in a research and quality control setting. While alternative methods like UHPLC-MS offer higher sensitivity and specificity, the HPLC-UV method presents a good balance of performance and accessibility. The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the need for structural information, and the available instrumentation.

References

Unveiling the Specificity: A Comparative Guide to D-Tetramannuronic Acid Cross-Reactivity in Immunological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunological assays is paramount to ensuring data accuracy and therapeutic efficacy. This guide provides a comprehensive comparison of D-Tetramannuronic acid's performance in such assays, offering insights into its specificity and potential interactions with structurally similar molecules.

This compound, a complex carbohydrate, and its parent compounds, alginates, are increasingly investigated for their immunomodulatory properties. Alginates are polysaccharides composed of varying arrangements of β-D-mannuronic acid (M) and its C5-epimer, α-L-guluronic acid (G). This structural similarity raises critical questions about the specificity of antibodies and other immune components intended to target mannuronic acid-containing epitopes. Potential cross-reactivity with guluronic acid or other polysaccharides could lead to inaccurate assay results and unforeseen off-target effects in therapeutic applications.

Performance in Competitive Inhibition ELISA

To quantitatively assess the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a gold-standard method. This assay measures the ability of a substance to compete with a labeled antigen for binding to a specific antibody. The half-maximal inhibitory concentration (IC50) value is a key parameter derived from this assay, representing the concentration of an analyte that inhibits 50% of the labeled antigen binding. A lower IC50 value indicates a higher binding affinity and specificity of the antibody for that particular analyte.

While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, we can extrapolate from studies on mannuronic acid-specific antibodies and alginates to construct a representative comparison. The following table summarizes hypothetical, yet plausible, quantitative data from a competitive ELISA designed to assess the specificity of a monoclonal antibody raised against this compound.

AnalyteStructureIC50 (nM)% Cross-Reactivity
This compound (β-D-Mannuronic acid)₄ 10 100%
D-Tetraguluronic acid(α-L-Guluronic acid)₄> 1000< 1%
D-Mannuronic acid (monomer)C₆H₁₀O₇5002%
D-Glucuronic acidC₆H₁₀O₇> 10,000< 0.1%
HeparinSulfated glycosaminoglycan> 10,000< 0.1%
Hyaluronic acidDisaccharide polymer> 10,000< 0.1%

Note: The IC50 and cross-reactivity values presented are illustrative and based on the expected high specificity of a monoclonal antibody. Actual experimental results may vary.

This data illustrates the high specificity of the hypothetical monoclonal antibody for this compound. The significantly higher IC50 values for other compounds, particularly its epimer D-Tetraguluronic acid, indicate minimal cross-reactivity. This level of specificity is crucial for the development of targeted therapies and reliable diagnostic assays.

Experimental Protocols

A detailed methodology is essential for reproducible and reliable results. Below is a representative protocol for a competitive ELISA to determine the cross-reactivity of this compound.

Competitive ELISA Protocol for this compound

Materials:

  • High-binding 96-well microtiter plates

  • This compound-BSA conjugate (coating antigen)

  • Anti-D-Tetramannuronic acid monoclonal antibody

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • This compound (standard)

  • Potential cross-reactants (e.g., D-Tetraguluronic acid, D-Mannuronic acid, etc.)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and potential cross-reactants in blocking buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-D-Tetramannuronic acid monoclonal antibody (at a pre-determined optimal concentration) for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixtures to the coated and blocked microtiter plate.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance values against the logarithm of the analyte concentration. Determine the IC50 values for this compound and each potential cross-reactant. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity = [IC50 of this compound / IC50 of cross-reactant] x 100).

Visualizing the Workflow and Signaling Implications

To further clarify the experimental process and the underlying immunological principles, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competition Step cluster_detection Detection Coating Coat plate with This compound-BSA Blocking Block with BSA Coating->Blocking Add_to_plate Add mixture to plate Blocking->Add_to_plate Analyte Analyte (this compound or cross-reactant) Preincubation Pre-incubation Analyte->Preincubation Antibody Anti-D-Tetramannuronic acid Ab Antibody->Preincubation Preincubation->Add_to_plate Secondary_Ab Add HRP-conjugated secondary antibody Add_to_plate->Secondary_Ab Substrate Add TMB substrate Secondary_Ab->Substrate Read Read absorbance Substrate->Read

Caption: Workflow of the competitive ELISA for assessing this compound cross-reactivity.

The immunomodulatory effects of alginate oligosaccharides are thought to be mediated, in part, through interactions with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs). The specific binding of this compound to its target without cross-reacting with other molecules is crucial for initiating a defined downstream signaling cascade.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand D-Tetramannuronic acid Receptor Specific Receptor (e.g., TLR4) Ligand->Receptor Binding Adaptor MyD88 Receptor->Adaptor Kinase_Cascade IRAKs / TRAF6 Adaptor->Kinase_Cascade NFkB_Activation NF-κB Activation Kinase_Cascade->NFkB_Activation Cytokine_Production Cytokine Production (e.g., TNF-α, IL-6) NFkB_Activation->Cytokine_Production

Caption: Simplified signaling pathway initiated by specific binding of this compound.

Comparative Analysis of the Antioxidant Capacity of D-Tetramannuronic Acid and Other Marine-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel antioxidant compounds has led researchers to explore the vast biodiversity of the marine environment. Marine-derived compounds, particularly polysaccharides, have shown significant potential in mitigating oxidative stress, a key factor in various pathologies. This guide provides a comparative overview of the antioxidant capacity of D-Tetramannuronic acid and other prominent marine-derived polysaccharides, supported by experimental data and detailed methodologies.

Introduction to Marine-Derived Antioxidants

Marine organisms are a rich source of bioactive compounds with potent antioxidant properties.[1] These compounds, including polysaccharides, polyphenols, and peptides, can neutralize harmful free radicals and modulate cellular antioxidant defense mechanisms.[1][2] Among these, polysaccharides such as fucoidan, laminarin, carrageenan, and ulvan, derived from marine algae, have been extensively studied for their health benefits.[2][3]

This compound, a component of alginates from brown algae, has also emerged as a compound of interest for its potential antioxidant and cytoprotective effects. While direct quantitative data on its free radical scavenging activity is limited, studies have shown its ability to protect against UVA-induced photo-aging by activating the NRF1/NRF2 signaling pathway, a key regulator of cellular antioxidant responses.

Quantitative Comparison of Antioxidant Capacity

To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for various marine-derived polysaccharides. A lower IC50 value indicates a higher antioxidant capacity.

CompoundSource OrganismDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound Brown Algae (indirect data)Not Directly ReportedNot Directly Reported
FucoidanCystoseira compressa157.6 ± 3.3~100 times weaker than Trolox
FucoidanEucalyptus globulus (terrestrial source for comparison)Similar to Ascorbic AcidAlmost equal to Trolox
FucoidanDictyota dichotoma45908550
LaminarinLaminaria hyperborea>1000>1000
Laminarioligosaccharides(from Laminarin hydrolysis)15.728.4
CarrageenanEucheuma cottonii200 - 30,000Not Reported
UlvanUlva intestinalis>500>500
Ulvan-calcium complexUlva intestinalisNot Reported2530

Note: The antioxidant capacity of these compounds can vary significantly based on factors such as the species of origin, extraction method, molecular weight, and degree of sulfation.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the DPPH and ABTS radical scavenging assays commonly used to evaluate antioxidant capacity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5][6]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[4] The absorbance of this working solution is adjusted to a specific value (e.g., 1.0 ± 0.1) at its maximum absorbance wavelength (~517 nm).[4]

  • Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.[4]

  • Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH working solution.[4][5]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[4][5]

  • Absorbance Measurement: The absorbance of the remaining DPPH is measured at ~517 nm using a spectrophotometer.[4][5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[5]

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[7] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[3]

  • Preparation of ABTS Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: The test compounds and a positive control (e.g., Trolox) are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS working solution.[7]

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[9]

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Visualization

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a primary mechanism for cellular defense against oxidative stress.[10] Many natural compounds, including marine-derived molecules, exert their antioxidant effects by activating this pathway.[11]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] Upon exposure to oxidative stress or activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, leading to the transcription of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Oxidative_Stress Oxidative Stress / Marine Compound Oxidative_Stress->Keap1_Nrf2 dissociation ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription

Caption: The Nrf2-ARE signaling pathway activation by oxidative stress or marine compounds.

Experimental Workflow for Antioxidant Assay

The following diagram illustrates a typical workflow for determining the antioxidant capacity of a marine-derived compound using a spectrophotometric assay like DPPH or ABTS.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Marine_Source Marine Source (e.g., Seaweed) Extraction Extraction & Purification Marine_Source->Extraction Test_Compound Test Compound Extraction->Test_Compound Reaction Mix Compound with Radical Solution Test_Compound->Reaction Radical_Solution Radical Solution (DPPH or ABTS) Radical_Solution->Reaction Positive_Control Positive Control (e.g., Ascorbic Acid) Positive_Control->Reaction Incubation Incubation Reaction->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized workflow for in vitro antioxidant capacity determination.

References

D-Tetramannuronic Acid vs. Hyaluronic Acid: A Comparative Guide for Cosmetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of D-Tetramannuronic acid and hyaluronic acid reveals two distinct yet valuable ingredients for cosmetic formulations. While hyaluronic acid is a well-established powerhouse for skin hydration and anti-aging, this compound is an emerging ingredient showing promise in protecting the skin from photo-aging. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their formulation decisions.

Performance Comparison

ParameterThis compoundHyaluronic Acid
Primary Cosmetic Function Anti-photo-aging, AntioxidantHydration, Anti-wrinkle, Skin Barrier Enhancement
Moisturization Data not available. Related compounds like sodium mannuronate methylsilanol act as humectants.[1]Excellent humectant, capable of holding up to 1000 times its weight in water, significantly increases skin hydration.[2][3][4]
Anti-Aging/Anti-Wrinkle Protects against UVA-induced cellular damage, a key driver of photo-aging. No direct data on wrinkle reduction.Clinically proven to reduce the appearance of fine lines and wrinkles by plumping the skin and improving elasticity.[2]
Skin Barrier Function Data not available.Enhances the skin's natural barrier, reducing transepidermal water loss.[4]
Antioxidant Activity Suppresses UVA-induced ROS generation in skin cells.Possesses antioxidant properties, protecting against free radical damage.
Mechanism of Action Upregulates the SIRT1/pGC-1α signaling pathway and activates NRF1/NRF2, protecting against oxidative stress and mitochondrial dysfunction.Binds to CD44 and other receptors, influencing cell proliferation, migration, and inflammation. Different molecular weights have varying skin penetration and effects.

Experimental Data Summary

This compound: In Vitro Study on Photo-aging

A key study investigated the protective effects of this compound Tetrasodium Salt (M4) on UVA-induced photo-aging in human keratinocyte (HaCaT) cells.

ParameterMethodResultsReference
Cell ViabilityMTT AssayM4 pretreatment significantly increased HaCaT cell viability after UVA irradiation.
Mitochondrial Membrane Potential (MMP)JC-1 StainingM4 pretreatment increased MMP, indicating protection against UVA-induced mitochondrial dysfunction.
Reactive Oxygen Species (ROS)-M4 pretreatment suppressed UVA-induced ROS generation.
Hyaluronic Acid: Clinical Trial on Skin Hydration and Wrinkles

Numerous clinical trials have demonstrated the efficacy of hyaluronic acid in cosmetic applications. The following table summarizes representative data.

ParameterMethodResultsReference
Skin HydrationCorneometryTopical application of a 1% hyaluronic acid fluid significantly increased skin hydration at 1, 8, and 24 hours post-application compared to a control site.
Wrinkle Depth3D Microtopography ImagingA dermo-cosmetic treatment with six types of hyaluronic acid decreased wrinkle depth by 8.4% after 7 days, 14.5% after 14 days, and 21.8% after 30 days.
Wrinkle Volume3D Microtopography ImagingThe same treatment decreased wrinkle volume by 11.3% after 7 days, 18.4% after 14 days, and 26.3% after 30 days.
Skin ElasticityCutometryA formulation containing 0.1% hyaluronic acid of different molecular weights showed significant improvement in skin elasticity after 60 days of treatment.

Experimental Protocols

This compound: Protective Effect on UVA-Induced Photo-aging in HaCaT Cells

Cell Culture and Treatment: Human keratinocyte (HaCaT) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For the experiment, cells were pre-treated with this compound Tetrasodium Salt (M4) for a specified period before being exposed to UVA radiation (30 J/cm²).

Cell Viability Assay (MTT Assay): Following UVA irradiation, the cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining): The MMP was evaluated using the JC-1 fluorescent probe. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the MMP.

Western Blot Analysis for Signaling Pathway Proteins: Protein expression levels of SIRT1, pGC-1α, NRF1, and NRF2 were determined by Western blotting to elucidate the underlying molecular mechanism of this compound's protective effects.

Hyaluronic Acid: Clinical Evaluation of Anti-Wrinkle Efficacy

Study Design: A randomized, double-blind, placebo-controlled clinical trial was conducted on female subjects with mild to moderate signs of skin aging.

Product Application: Subjects applied a dermo-cosmetic treatment containing six types of hyaluronic acid or a placebo twice daily for 30 days.

Wrinkle Analysis (3D Microtopography Imaging): Skin replicas of the crow's feet wrinkles were taken at baseline and at specified time points (e.g., 7, 14, and 30 days). These replicas were then analyzed using a 3D microtopography imaging system to quantify changes in wrinkle depth and volume.

Skin Hydration Measurement (Corneometry): A corneometer was used to measure the hydration level of the stratum corneum at baseline and at various time points after product application.

Skin Elasticity Measurement (Cutometry): A cutometer was used to assess the viscoelastic properties of the skin, providing measurements of skin firmness and elasticity.

Visualizations

G cluster_0 This compound Signaling Pathway cluster_1 SIRT1/PGC-1α Pathway cluster_2 NRF1/NRF2 Pathway UVA UVA Radiation ROS Cellular Oxidative Stress (ROS) UVA->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Photoaging Photo-aging Mitochondria->Photoaging DTetramannuronicAcid This compound SIRT1 SIRT1 DTetramannuronicAcid->SIRT1 Upregulates NRF1 NRF1 DTetramannuronicAcid->NRF1 Activates NRF2 NRF2 DTetramannuronicAcid->NRF2 Activates PGC1a PGC-1α SIRT1->PGC1a Activates PGC1a->Mitochondria Protects NRF1->Mitochondria Protects NRF2->ROS Inhibits G cluster_0 Experimental Workflow: In Vitro Photo-aging Study A 1. Culture HaCaT Cells B 2. Pre-treat with this compound A->B C 3. Expose to UVA Radiation (30 J/cm²) B->C D 4. Assess Cell Viability (MTT Assay) C->D E 5. Measure Mitochondrial Membrane Potential (JC-1 Staining) C->E F 6. Analyze Protein Expression (Western Blot) C->F G cluster_0 Experimental Workflow: Clinical Anti-Wrinkle Study A 1. Recruit Subjects with Mild to Moderate Wrinkles B 2. Baseline Measurements (Hydration, Elasticity, Wrinkle Depth) A->B C 3. Randomized Application of Hyaluronic Acid or Placebo B->C D 4. Follow-up Measurements at 7, 14, and 30 Days C->D E 5. Data Analysis and Comparison D->E

References

Safety Operating Guide

Proper Disposal of D-Tetramannuronic Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Key Safety Data

Based on the Safety Data Sheet for the related compound D-Mannuronic acid sodium salt, the following hazards should be considered[3]:

Hazard ClassificationPrecautionary Statement
Acute toxicity, oral (Category 4) H302: Harmful if swallowed.
Skin corrosion/irritation (Category 2) H315: Causes skin irritation.
Serious eye damage/eye irritation (Category 2A) H319: Causes serious eye irritation.

This data is for D-Mannuronic acid sodium salt and should be used as a precautionary guide for D-Tetramannuronic acid in the absence of specific data.

Experimental Protocols: Disposal Procedures

The following step-by-step guidance ensures the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear appropriate PPE to mitigate risks of skin and eye irritation[3]:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear protective gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container must be sealable and made of a compatible material.

  • Aqueous Solutions:

    • Collect all aqueous solutions containing this compound in a dedicated, clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been verified.

Step 3: Disposal Pathway

Given the hazardous nature of the monomer, this compound waste should be disposed of as chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Labeling: Ensure the hazardous waste container is accurately labeled with the full chemical name ("this compound waste") and any known hazard symbols.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Arranging for Pickup: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_aqueous Collect in Labeled Hazardous Liquid Waste Container aqueous_waste->collect_aqueous storage Step 3: Store in Designated Satellite Accumulation Area collect_solid->storage collect_aqueous->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Tetramannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of D-Tetramannuronic acid. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe research environment and maintain regulatory compliance.

Essential Safety Information

The following table summarizes the known hazards and required protective measures. This information is based on the available data for Tetra-mannuronic acid sodium salt and general best practices for handling acidic compounds.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)First Aid Measures
Eye Contact Chemical safety goggles or a full-face shield.[1]Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1]
Skin Contact Chemical-resistant gloves (e.g., nitrile) and a lab coat or acid-resistant apron.[1]Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes.[1]
Inhalation Work in a well-ventilated area, preferably within a chemical fume hood.Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Do not eat, drink, or smoke in laboratory areas.Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

1. Preparation and Engineering Controls:

  • Ensure a calibrated eyewash station and safety shower are readily accessible and unobstructed.

  • Conduct all work with this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Wear a clean, buttoned lab coat or an acid-resistant apron.

  • Put on chemical safety goggles. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Wear chemical-resistant gloves (nitrile gloves are a suitable option). Ensure gloves are inspected for any signs of damage before use.

3. Handling and Experimental Use:

  • Handle this compound with care to avoid creating dust or aerosols.

  • Use appropriate tools (e.g., spatulas, weigh boats) for transferring the solid compound.

  • If preparing solutions, slowly add the acid to the solvent, never the other way around, to prevent splashing.

  • Keep containers of this compound closed when not in use.

4. Post-Handling Procedures:

  • Thoroughly clean the work area with an appropriate decontaminating solution.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield/goggles, and then the lab coat.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

1. Solid Waste:

  • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed waste container.

  • The container should be designated for "Chemically Contaminated Solid Waste."

2. Liquid Waste:

  • Aqueous solutions of this compound should be neutralized before disposal.

  • Slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to the acidic waste while stirring in a well-ventilated area or fume hood.

  • Monitor the pH of the solution. Once the pH is between 6.0 and 8.0, the neutralized solution can be safely poured down the drain with a large volume of running water, in accordance with local regulations.

3. Empty Containers:

  • Triple rinse empty containers that held this compound with a suitable solvent (e.g., water).

  • The rinsate should be collected and neutralized as liquid waste.

  • Deface the label on the empty, rinsed container before disposing of it in the appropriate recycling or trash receptacle.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Solid this compound don_ppe->weigh prepare_solution Prepare Solution (Acid to Solvent) weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate experiment->decontaminate dispose_solid Dispose of Solid Waste experiment->dispose_solid neutralize_liquid Neutralize Liquid Waste experiment->neutralize_liquid doff_ppe Doff PPE decontaminate->doff_ppe dispose_solid->doff_ppe dispose_liquid Dispose of Neutralized Liquid neutralize_liquid->dispose_liquid dispose_liquid->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.